1-Phenylpent-3-en-1-one
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
73481-93-3 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-phenylpent-3-en-1-one |
InChI |
InChI=1S/C11H12O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2-8H,9H2,1H3 |
InChI Key |
ASUXPIZUANGWRX-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenyl-1-penten-3-one: Chemical Properties, Structure, and Synthesis
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-Phenyl-1-penten-3-one, a member of the chalcone family of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Properties and Structure
1-Phenyl-1-penten-3-one is an α,β-unsaturated ketone with a phenyl group conjugated to the enone system.[1] Its chemical structure and properties are summarized below.
Structural Identifiers
| Identifier | Value |
| IUPAC Name | 1-phenylpent-1-en-3-one[1] |
| CAS Number | 3152-68-9[1] |
| Molecular Formula | C₁₁H₁₂O[1] |
| SMILES | CCC(=O)C=CC1=CC=CC=C1[1] |
| InChI | InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3[1] |
| InChIKey | LVGUHATVVHIJET-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 160.21 g/mol [1] |
| Appearance | Pale yellow solid |
| Melting Point | 55-57 °C |
| Boiling Point | 345-348 °C |
| Density | 1.071 g/cm³ |
| XLogP3 | 2.5[1] |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
| Rotatable Bond Count | 3[1] |
Experimental Protocols
Synthesis of 1-Phenyl-1-penten-3-one via Claisen-Schmidt Condensation
The synthesis of 1-Phenyl-1-penten-3-one is typically achieved through a Claisen-Schmidt condensation reaction between benzaldehyde and 3-pentanone.[2] This reaction is a type of crossed aldol condensation.[2]
Reaction:
Benzaldehyde + 3-Pentanone → 1-Phenyl-1-penten-3-one + H₂O
Detailed Methodology:
-
Reaction Setup: To a solution of 3-pentanone (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (e.g., 10% w/v). The mixture is stirred at room temperature.
-
Addition of Benzaldehyde: Benzaldehyde (1 equivalent) is added dropwise to the basic solution of 3-pentanone.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction typically proceeds at room temperature.
-
Workup: Once the reaction is complete, the mixture is poured into cold water and neutralized with a dilute acid (e.g., hydrochloric acid).
-
Extraction: The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 1-Phenyl-1-penten-3-one.
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of 1-Phenyl-1-penten-3-one.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), vinyl protons (doublets), and aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, vinyl carbons, and the ethyl group carbons. |
| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ketone, C=C stretch of the alkene and aromatic ring, and C-H stretches. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the compound. |
Biological Activity and Signaling Pathways
Chalcones, the class of compounds to which 1-Phenyl-1-penten-3-one belongs, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] The α,β-unsaturated ketone moiety is a key pharmacophore responsible for many of these activities, often acting as a Michael acceptor.[4]
While specific signaling pathways for 1-Phenyl-1-penten-3-one are not extensively documented, chalcones are known to modulate several key cellular signaling pathways.[3] A generalized diagram of chalcone activity is presented below.
Caption: General signaling pathways modulated by chalcones.
Experimental and Logical Workflows
The following diagram illustrates the general workflow for the synthesis and characterization of 1-Phenyl-1-penten-3-one.
Caption: Workflow for the synthesis of 1-Phenyl-1-penten-3-one.
References
An In-depth Technical Guide to 1-Phenylpent-1-en-3-one
This technical guide provides a comprehensive overview of 1-phenylpent-1-en-3-one, a member of the chalcone family of compounds. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the compound's nomenclature, physicochemical properties, a representative synthetic protocol, and its potential biological significance, particularly in inducing apoptosis.
Nomenclature and Identification
The compound of interest is scientifically recognized as 1-phenylpent-1-en-3-one . While the name "1-phenylpent-3-en-1-one" is sometimes encountered, the former is the systematically correct IUPAC name, indicating the positions of the phenyl group and the double bond relative to the ketone.
Synonyms: A variety of synonyms are used to refer to this compound in literature and chemical databases. These include:
Physicochemical Properties
The key physicochemical properties of 1-phenylpent-1-en-3-one are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| CAS Number | 3152-68-9 | [1][2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Synthesis of 1-Phenylpent-1-en-3-one
A common and effective method for the synthesis of 1-phenylpent-1-en-3-one is the Claisen-Schmidt condensation , a type of crossed aldol condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (benzaldehyde) with a ketone (2-pentanone).
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of 1-phenylpent-1-en-3-one.
Materials:
-
Benzaldehyde
-
2-Pentanone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Stirring apparatus
-
Cooling bath (ice-water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in water, then add ethanol to create the basic catalyst solution. Cool the solution in an ice-water bath.
-
Addition of Ketone: While maintaining the cool temperature and stirring, slowly add 2-pentanone to the flask.
-
Addition of Aldehyde: After the addition of the ketone, slowly add benzaldehyde to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure 1-phenylpent-1-en-3-one.
Synthesis Workflow
Biological Activity and Signaling Pathways
1-Phenylpent-1-en-3-one belongs to the chalcone class of compounds, which are precursors to flavonoids in plants and are known for a wide spectrum of biological activities.[4] Many chalcones have been shown to possess antiproliferative and anticancer properties by inducing apoptosis (programmed cell death).[4]
Induction of Apoptosis via the Intrinsic Pathway
Research on various chalcones has demonstrated their ability to trigger apoptosis through the intrinsic, or mitochondrial, pathway in cancer cells.[5] This pathway is initiated by cellular stress and culminates in the activation of a cascade of enzymes called caspases, which execute the dismantling of the cell.
The proposed mechanism involves the following key steps:
-
Cellular Stress: The chalcone induces stress within the cancer cell, potentially through the generation of Reactive Oxygen Species (ROS).[5]
-
Modulation of Bcl-2 Family Proteins: This leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The altered balance of Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Signaling Pathway Diagram
References
- 1. 1-Phenyl-1-penten-3-one | C11H12O | CID 92949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Penten-3-one, 1-phenyl- [webbook.nist.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Phenylpent-3-en-1-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic data for the non-conjugated β,γ-unsaturated ketone, 1-Phenylpent-3-en-1-one. Due to the prevalence of its conjugated α,β-unsaturated isomer, 1-phenyl-1-penten-3-one, in scientific literature, direct experimental data for the target compound is limited. This guide compiles available information, draws comparisons with its conjugated isomer, and applies fundamental spectroscopic principles to predict and interpret its spectral characteristics.
Molecular Structure
This compound is a ketone with a phenyl group attached to the carbonyl carbon and a carbon-carbon double bond located between the third and fourth carbon atoms of the pentanone chain. This non-conjugated arrangement of the carbonyl group and the double bond significantly influences its spectroscopic properties.
Chemical Structure:
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound. For comparative purposes, data for the conjugated isomer, 1-phenyl-1-penten-3-one, is also included where available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Proton Assignment (this compound) | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 (α-protons) | 3.5 - 3.8 | Singlet or Doublet |
| H-3, H-4 (Olefinic protons) | 5.4 - 5.8 | Multiplet |
| H-5 (Allylic protons) | 1.6 - 1.8 | Doublet |
| Aromatic Protons | 7.2 - 7.5 (para, meta), 7.9-8.0 (ortho) | Multiplet |
¹³C NMR (Carbon NMR)
| Carbon Assignment (this compound) | Predicted Chemical Shift (ppm) |
| C=O (Carbonyl) | ~205-210 |
| C-2 (α-carbon) | ~45-55 |
| C-3, C-4 (Olefinic carbons) | ~125-135 |
| C-5 (Allylic carbon) | ~15-20 |
| Aromatic Carbons | 128-137 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) for this compound | Observed (1-Phenyl-1-penten-3-one) |
| C=O Stretch (non-conjugated ketone) | ~1715 - 1725 | ~1685 - 1666[1] |
| C=C Stretch (alkene) | ~1640 - 1680 | ~1600 - 1650 |
| =C-H Stretch (alkene) | ~3010 - 3095 | ~3000 - 3100 |
| C-H Stretch (aromatic) | ~3000 - 3100 | ~3000 - 3100 |
| C-H Stretch (aliphatic) | ~2850 - 3000 | ~2850 - 3000 |
The key distinguishing feature in the IR spectrum is the C=O stretching frequency. For the non-conjugated this compound, this is expected in the typical range for aliphatic ketones (around 1715 cm⁻¹).[1] In contrast, the conjugated isomer exhibits a lower frequency C=O stretch due to the delocalization of electron density.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 160. Key fragmentation patterns for ketones include α-cleavage and the McLafferty rearrangement.[2][3]
| Ion | m/z | Proposed Structure/Fragment |
| [C₁₁H₁₂O]⁺ | 160 | Molecular Ion |
| [C₆H₅CO]⁺ | 105 | Benzoyl cation (from α-cleavage) |
| [CH₂CH=CHCH₃]⁺ | 55 | Butenyl radical cation (from α-cleavage) |
| [C₈H₈O]⁺ | 120 | From McLafferty rearrangement |
A published mass spectrum identified as "3-penten-1-one, 1-phenyl-" shows a base peak at m/z 105, which corresponds to the stable benzoyl cation, strongly suggesting the structure of this compound.
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accurate interpretation.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectra can be recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay.
Infrared (IR) Spectroscopy
Sample Preparation:
-
For liquid samples, a neat spectrum can be obtained by placing a thin film of the compound between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) and the spectrum recorded in a solution cell.
Instrumentation and Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the salt plates or the solvent before running the sample spectrum.
-
The final spectrum should be presented in terms of transmittance or absorbance.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.
Instrumentation and Data Acquisition:
-
A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
-
For EI, the sample is introduced into the ion source where it is bombarded with high-energy electrons (typically 70 eV).
-
The resulting ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.
-
The mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Key Fragmentation Pathways in Mass Spectrometry
This diagram illustrates the primary fragmentation pathways expected for this compound in an electron ionization mass spectrometer.
Caption: Key mass spectral fragmentation pathways.
References
Synthesis of 1-Phenylpent-3-en-1-one: A Technical Guide via Claisen-Schmidt Condensation
For Immediate Release
This technical guide provides an in-depth overview of the synthesis of 1-phenylpent-3-en-1-one, a valuable unsaturated ketone, through the Claisen-Schmidt condensation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, mechanistic insights, and a summary of key data.
Introduction
The Claisen-Schmidt condensation is a robust and widely utilized carbon-carbon bond-forming reaction in organic chemistry. It is a type of crossed aldol condensation that occurs between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2] This reaction is particularly valuable for the synthesis of α,β-unsaturated ketones, also known as chalcones, which are important intermediates in the synthesis of various biologically active compounds.[3][4]
The synthesis of this compound involves the base-catalyzed reaction between benzaldehyde (an aromatic aldehyde with no α-hydrogens) and butan-2-one (a ketone with α-hydrogens). The reaction proceeds through the formation of an enolate from butan-2-one, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[3][5] Subsequent dehydration of the aldol addition product yields the conjugated α,β-unsaturated ketone, this compound.[2]
Reaction and Mechanism
The overall reaction for the synthesis of this compound is as follows:
C₆H₅CHO + CH₃COCH₂CH₃ → C₆H₅CH=CHCOCH₂CH₃ + H₂O (Benzaldehyde + Butan-2-one → this compound + Water)
The Claisen-Schmidt condensation can be catalyzed by either an acid or a base.[6] The base-catalyzed mechanism is more common and proceeds through the following key steps:
-
Enolate Formation: A strong base, such as sodium hydroxide (NaOH), abstracts an α-hydrogen from butan-2-one to form a resonance-stabilized enolate ion.[3][7]
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde.[3]
-
Protonation: The resulting alkoxide intermediate is protonated by a water molecule (formed from the initial deprotonation step) to yield a β-hydroxy ketone (aldol addition product).
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, this compound.[2][5] This dehydration is often driven by the formation of a conjugated system involving the aromatic ring and the carbonyl group.[2]
Experimental Protocols
While a specific, peer-reviewed protocol for the synthesis of this compound was not found in the initial search, a general and reliable procedure can be adapted from protocols for similar Claisen-Schmidt condensations, such as the synthesis of dibenzalacetone.[5]
Materials:
-
Benzaldehyde
-
Butan-2-one
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Ice
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve equimolar amounts of benzaldehyde and butan-2-one in 95% ethanol.[8]
-
With continuous stirring, slowly add a solution of sodium hydroxide dropwise to the reaction mixture.[5][8] The temperature should be maintained, if necessary, with an ice bath.
-
Continue stirring the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate or by thin-layer chromatography (TLC). A typical reaction time can range from 30 minutes to several hours.[4][5]
-
Once the reaction is complete, pour the mixture onto ice to precipitate the crude product.[8]
-
Isolate the crude product by vacuum filtration and wash the crystals with cold water to remove any remaining NaOH.
-
If an oily product is obtained, it can be extracted using a suitable organic solvent like dichloromethane. The organic layers should be combined, washed with water, and dried over an anhydrous salt.[8]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.[5]
Data Presentation
The following table summarizes the key physical and spectral properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O | [9][10] |
| Molecular Weight | 160.21 g/mol | [9][10] |
| Appearance | Pale yellow liquid/solid | [11] |
| IUPAC Name | 1-phenylpent-1-en-3-one | [9] |
| CAS Registry Number | 3152-68-9 | [10] |
Spectroscopic Data:
While specific, high-resolution spectra for this compound were not available in the search results, characteristic spectral features can be predicted based on its structure and data from similar compounds.
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | Signals corresponding to aromatic protons (phenyl group), vinylic protons (C=C double bond), and aliphatic protons (ethyl group). |
| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons, vinylic carbons, and aliphatic carbons. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the α,β-unsaturated ketone (typically around 1650-1685 cm⁻¹), C=C stretching vibrations, and C-H stretching from the aromatic and aliphatic groups.[4][10] |
Conclusion
The Claisen-Schmidt condensation provides an efficient and straightforward method for the synthesis of this compound from readily available starting materials. The reaction is typically high-yielding and can be performed under mild conditions, making it a valuable tool for both academic and industrial laboratories. The resulting α,β-unsaturated ketone is a versatile intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Further research can focus on optimizing reaction conditions using green chemistry principles, such as solvent-free reactions or the use of solid catalysts, which have shown success in similar condensations.[12]
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. scispace.com [scispace.com]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one [mdpi.com]
- 9. 1-Phenyl-1-penten-3-one | C11H12O | CID 92949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Penten-3-one, 1-phenyl- [webbook.nist.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
Physical characteristics of 1-Phenylpent-3-en-1-one (melting point, boiling point)
This technical guide provides an in-depth overview of the key physical characteristics of 1-Phenylpent-3-en-1-one, with a focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Compound Identification
-
Systematic Name: this compound
Physical Properties
The physical state of a compound is a fundamental characteristic that dictates its handling, storage, and application in various experimental settings. The melting and boiling points are critical indicators of purity and are essential for designing reaction conditions and purification protocols.
| Property | Value | Source |
| Melting Point | 38.5°C | [1] |
| Boiling Point | 246.12°C (rough estimate) | [1] |
Experimental Protocols
While the specific experimental records for the determination of the physical properties of this compound are not publicly detailed, the following are standard methodologies employed for such characterizations in a laboratory setting.
Melting Point Determination:
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
-
Apparatus: A common method involves using a melting point apparatus, such as a Thiele tube or a modern digital instrument.
-
Procedure:
-
A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in the heating block or oil bath of the apparatus alongside a calibrated thermometer.
-
The sample is heated at a slow, controlled rate (typically 1-2°C per minute) as it approaches the expected melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A narrow melting range is indicative of a high degree of purity.
-
Boiling Point Determination:
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
-
Apparatus: Standard distillation glassware is typically used, including a round-bottom flask, a condenser, a thermometer, and a heating mantle.
-
Procedure:
-
The liquid sample is placed in the distillation flask with a few boiling chips to ensure smooth boiling.
-
The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is in equilibrium with the boiling liquid.
-
The liquid is heated, and as it boils, the vapor rises, condenses in the condenser, and the distillate is collected.
-
The boiling point is the constant temperature observed on the thermometer during the distillation of the pure liquid. It is important to note that boiling points are pressure-dependent and are typically reported at standard atmospheric pressure (760 mmHg).
-
Workflow Visualization
The following diagram illustrates a generalized workflow for the characterization and verification of a chemical compound's physical properties.
References
- 1. 3152-68-9 CAS MSDS (1-phenylpent-1-en-3-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemeo.com [chemeo.com]
- 3. 1-phenylpent-1-en-3-one | 3152-68-9 [chemicalbook.com]
- 4. 1-Penten-3-one, 1-phenyl- [webbook.nist.gov]
- 5. 1-Phenyl-1-penten-3-one | C11H12O | CID 92949 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 1-Phenylpent-3-en-1-one (Ethyl Styryl Ketone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpent-3-en-1-one, also known as ethyl styryl ketone, is a chemical compound with the CAS Number 3152-68-9. Structurally, it is classified as a chalcone, a class of aromatic ketones that form the central core for a variety of important biological compounds. Chalcones and their derivatives are a significant focus of research in medicinal chemistry due to their wide range of pharmacological activities.
This technical guide provides a summary of the available health and safety information, physical and chemical properties, a detailed experimental protocol for its synthesis, and an overview of the potential biological activities and associated signaling pathways based on its structural class.
Disclaimer: The toxicological properties of this compound have not been fully investigated. Much of the specific toxicological data is unavailable. Therefore, this compound should be handled with extreme care, assuming it is potentially hazardous. Appropriate personal protective equipment and engineering controls should be used at all times.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | [1][2] |
| Molecular Weight | 160.21 g/mol | [2] |
| CAS Number | 3152-68-9 | [2] |
| IUPAC Name | 1-phenylpent-1-en-3-one | [2] |
| Synonyms | Ethyl styryl ketone, Styryl ethyl ketone, 1-Phenyl-1-penten-3-one | [2] |
| Melting Point | 38.5°C | [3] |
| Boiling Point | 246.12°C (estimated) | [3] |
| Density | 0.8697 g/cm³ | [3] |
| Refractive Index | 1.5684 | [3] |
Health and Safety Information
Due to the limited availability of specific toxicological data, a precautionary approach is essential when handling this compound. The following sections summarize the available safety information, largely drawn from safety data sheets (SDS) for this compound.
Hazard Identification
Specific GHS hazard classifications for this compound are not consistently available. However, based on its chemical structure and the general properties of related compounds, it should be treated as a potential irritant and sensitizer.
First-Aid Measures
In case of exposure, the following first-aid measures are recommended[4]:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure risk[4]:
| Aspect | Recommendations |
| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust or aerosols. Use non-sparking tools and prevent electrostatic discharge. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and sources of ignition. |
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound[4]:
| Protection Type | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Wear chemical-resistant gloves and impervious clothing. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. |
Toxicological Data Summary
The following table summarizes the available toxicological data for this compound. It is important to note the significant data gaps.
| Toxicological Endpoint | Data |
| Acute Oral Toxicity | No data available |
| Acute Dermal Toxicity | No data available |
| Acute Inhalation Toxicity | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | No data available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Ecotoxicological Information
There is currently no specific data available on the ecotoxicological effects of this compound. Discharge into the environment should be avoided[4].
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
This compound can be synthesized via a Claisen-Schmidt condensation reaction between benzaldehyde and 3-pentanone.[5][6][7] This reaction involves the base-catalyzed reaction of a ketone with an aldehyde that lacks an alpha-hydrogen.
Materials:
-
Benzaldehyde
-
3-Pentanone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Ice
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-pentanone in ethanol.
-
Base Addition: While stirring, slowly add an aqueous solution of sodium hydroxide to the flask. The temperature may be controlled with an ice bath.
-
Aldehyde Addition: Slowly add benzaldehyde to the reaction mixture using a dropping funnel.
-
Reaction: Allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing ice water.
-
Isolation: The product may precipitate as a solid or separate as an oil. If it is a solid, it can be collected by vacuum filtration. If it is an oil, the aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.
A logical workflow for this experimental protocol is depicted in the following diagram.
Biological Activity and Signaling Pathways
While specific biological activity data for this compound is limited in publicly available literature, its classification as a chalcone derivative places it in a class of compounds with well-documented and diverse pharmacological effects. Chalcones are known to interact with multiple biological targets and signaling pathways.[4][8][9]
Potential Biological Activities
Based on studies of related chalcone derivatives, this compound may exhibit activities such as:
-
Anticancer
-
Anti-inflammatory
-
Antioxidant
-
Antimicrobial
Associated Signaling Pathways
The biological effects of chalcones are often mediated through their interaction with key cellular signaling pathways. Two of the most prominent pathways modulated by chalcone derivatives are the NF-κB and MAPK pathways.
NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Many chalcone derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[4]
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often associated with cancer. Some chalcone derivatives have been found to modulate MAPK signaling, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[9]
Conclusion
This compound is a chalcone derivative with potential for further investigation in drug discovery and development. While its synthesis is well-established through methods like the Claisen-Schmidt condensation, there is a significant lack of comprehensive health and safety data. Researchers and scientists must handle this compound with appropriate caution, utilizing all necessary safety measures. Future research should focus on thoroughly characterizing its toxicological profile and further exploring its biological activities to fully understand its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Phenyl-1-penten-3-one | C11H12O | CID 92949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-phenylpent-1-en-3-one | 3152-68-9 [chemicalbook.com]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic chemistry - how do i synthesize (E) 2-methyl-1-phenylpent-1-en-3-one? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway [frontiersin.org]
- 9. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Chalcones: A Technical Guide for Drug Discovery
Introduction
Chalcones, characterized by their distinctive 1,3-diaryl-2-propen-1-one backbone, represent a significant class of naturally occurring flavonoids found in a variety of plants, fruits, and vegetables. These open-chain flavonoids and their synthetic derivatives have garnered substantial interest within the scientific community due to their broad spectrum of pharmacological activities. The versatile chemical scaffold of chalcones allows for diverse substitutions on their aromatic rings, leading to a wide array of biological functions. This technical guide provides an in-depth overview of the prominent biological activities of chalcones, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental methodologies, quantitative data, and key signaling pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Anticancer Activity of Chalcones
Chalcones have emerged as promising candidates in cancer chemotherapy due to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and metastasis. Numerous studies have demonstrated the potent cytotoxic effects of chalcone derivatives against a wide range of cancer cell lines.
Quantitative Data: Anticancer Activity
The anticancer efficacy of various chalcone derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected chalcone derivatives against various cancer cell lines.
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2'-hydroxy-4-methyl-chalcone | SCC-25 (Squamous Cell Carcinoma) | 9.8 | [1] |
| 2'-hydroxy-4-chloro-chalcone | SCC-25 (Squamous Cell Carcinoma) | 17.9 | [1] |
| Chalcone-imidazole hybrid (28) | HCT116 (Colon) | 6.31 | [2] |
| Chalcone-imidazole hybrid (28) | MCF-7 (Breast) | 3.44 | [2] |
| Chalcone-imidazole hybrid (28) | HepG2 (Liver) | 4.64 | [2] |
| Vanillin-based chalcone (9) | HCT-116 (Colon) | 6.85 µg/mL | [2] |
| Vanillin-based chalcone (10) | HCT-116 (Colon) | 7.9 µg/mL | [2] |
| Flavokawain B | A549 (Lung) | 11 µg/mL | [2] |
| Flavokawain B | H1299 (Lung) | 5.1 µg/mL | [2] |
| Polymethoxylated chalcone (33) | MCF-7 (Breast) | 1.33 | [2] |
| Chalcone 2 | T47D (Breast) | 44.67 µg/mL | [3] |
| Chalcone 1 | T47D (Breast) | 72.44 µg/mL | [3] |
| 3-benzylidenechroman-4-one (4a) | K562 (Leukemia) | ≤ 3.86 µg/mL | [4] |
| 3-benzylidenechroman-4-one (4a) | MDA-MB-231 (Breast) | ≤ 3.86 µg/mL | [4] |
| 3-benzylidenechroman-4-one (4a) | SK-N-MC (Neuroblastoma) | ≤ 3.86 µg/mL | [4] |
| Artemisinin-chalcone hybrid (22) | Various Cancer Cell Lines | 0.10–29 | [5] |
| Artemisinin-chalcone hybrid (23) | Various Cancer Cell Lines | 0.09–23 | [5] |
| Chalcone-1,2,3-triazole derivative (54) | HepG2 (Liver) | 0.9 | [5] |
| Chalcone-coumarin hybrid (40) | HEPG2 (Liver) & K562 (Leukemia) | 0.65–2.02 | [5] |
Signaling Pathway: MAPK/ERK Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7] Dysregulation of this pathway is a hallmark of many cancers. Chalcones have been shown to exert their anticancer effects by modulating the MAPK/ERK pathway, often leading to the induction of apoptosis in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Chalcone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chalcone derivatives in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the chalcones to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the chalcones) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Anti-inflammatory Activity of Chalcones
Chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Chalcones have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory potential of chalcones is often evaluated by their ability to inhibit the production of inflammatory markers such as nitric oxide (NO), prostaglandins, and cytokines.
| Chalcone Derivative | Assay | Target/Cell Line | Inhibition/IC50 | Reference |
| Compound 1 | IL-6 Secretion | U937 macrophages | 12.5 µM (significant inhibition) | [9] |
| Hybrid 8g | COX-1 | - | IC50 = 33.46 µM | [9] |
| Hybrid 8g | COX-2 | - | IC50 = 5.13 µM | [9] |
| Hybrid 8g | 5-LOX | - | IC50 = 5.88 µM | [9] |
| Hybrid 8g | iNOS | LPS-stimulated RAW cells | IC50 = 4.93 µM | [9] |
| Hybrid 8g | PGE2 | LPS-stimulated RAW cells | IC50 = 10.98 µM | [9] |
| Compound 4k | TNF-α | - | 85% inhibition (IC50 = 0.1 µM) | [10] |
| Compound 7 | Neutrophil Elastase | - | IC50 = 25.61 ± 0.58 µg/mL | [11] |
| Compound 8 | Neutrophil Elastase | - | IC50 = 25.73 ± 0.39 µg/mL | [11] |
Signaling Pathway: NF-κB Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Chalcones can inhibit this pathway at multiple steps.
Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells as an indicator of in vitro anti-inflammatory activity.[12][13][14]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Chalcone derivatives
-
24-well plates
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM medium.
-
Seed the cells into a 24-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[12]
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the chalcone derivatives for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve and Data Analysis:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition for each chalcone concentration compared to the LPS-stimulated control.
-
Antimicrobial Activity of Chalcones
The emergence of multidrug-resistant pathogens poses a significant global health threat. Chalcones have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, making them attractive scaffolds for the development of new antimicrobial agents.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of chalcones is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Chalcone Derivative | Microorganism | MIC (µg/mL) | Reference |
| O-OH chalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 25-50 | [15] |
| M-OH chalcone | MRSA | 98.7 ± 43.3 | [15] |
| P-OH chalcone | MRSA | 108.7 ± 29.6 | [15] |
| Chalcone 3b | Citrobacter freundii | ~19 | [3] |
| Chalcone 3g | Citrobacter freundii | ~19 | [3] |
| Chalcone 9 | Staphylococcus aureus | 31.25 | [16] |
| Chalcone 13 | Staphylococcus aureus | 15.6 | [16] |
| Chalcone 14 | Staphylococcus aureus | 7.81 | [16] |
| Chalcone 9 | Candida albicans | 15.6 | [16] |
| Chalcone 13 | Candida albicans | 15.6 | [16] |
| Chalcone 14 | Candida albicans | 31.25 | [16] |
| Chalcone 4 | Aspergillus niger | - (Best activity) | [17] |
| Chalcone 22 | Aspergillus flavus | - (Best activity) | [17] |
| Isoxazole-based chalcones (17-31) | Staphylococcus aureus | 12.5-200 | [18] |
| Isoxazole-based chalcones (17-31) | Pseudomonas aeruginosa | 25-200 | [18] |
| Isoxazole-based chalcones (17-31) | Aspergillus niger | 12.5-200 | [18] |
| Isoxazole-based chalcones (17-31) | Candida tropicalis | 12.5-200 | [18] |
Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent against a specific microorganism.
Chemical Synthesis of Chalcones
The Claisen-Schmidt condensation is the most common and straightforward method for the synthesis of chalcones.[10][16][19] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Aromatic ketone (e.g., acetophenone)
-
Base catalyst (e.g., NaOH or KOH)
-
Solvent (e.g., ethanol)
-
Mortar and pestle (for solvent-free reaction) or round-bottom flask with a magnetic stirrer
-
Ice bath
-
Dilute hydrochloric acid (HCl)
-
Filtration apparatus
Procedure (Solvent-Free Example): [19]
-
Reaction Setup:
-
In a porcelain mortar, combine the aromatic aldehyde (1 equivalent), the aromatic ketone (1 equivalent), and a pellet of NaOH (1 equivalent).
-
-
Grinding:
-
Grind the mixture with a pestle for 5-10 minutes. The reaction mixture will typically turn into a paste and may solidify.
-
-
Work-up:
-
Transfer the reaction mixture to a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl until it reaches a neutral pH.
-
The chalcone product will precipitate out as a solid.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Chalcones represent a versatile and privileged scaffold in medicinal chemistry, exhibiting a remarkable range of biological activities. Their potent anticancer, anti-inflammatory, and antimicrobial properties, coupled with their synthetic accessibility, make them highly attractive candidates for further drug development. This technical guide has provided a comprehensive overview of the key biological activities of chalcones, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. It is anticipated that this resource will serve as a valuable tool for researchers and scientists working towards the discovery and development of novel chalcone-based therapeutics.
References
- 1. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. ERK1/2/5 Signaling Interactive Pathway: Novus Biologicals [novusbio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-inflammatory activity of novel steroidal chalcones with 3β-pregnenolone ester derivatives in RAW 264.7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
Stereoisomerism in Substituted Chalcones: An In-depth Technical Guide for Drug Development Professionals
An exploration of the synthesis, characterization, and differential biological activities of E/Z isomers of substituted chalcones, providing a framework for stereochemistry-focused drug design and development.
Introduction
Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone. Their versatile chemical structure allows for a wide range of substitutions on both aromatic rings, leading to a vast library of derivatives with significant therapeutic potential. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. A critical, yet often overlooked, aspect in the drug development pipeline for chalcone-based therapeutics is the role of stereoisomerism. The presence of a carbon-carbon double bond in the propenone linker gives rise to geometric isomers, designated as E (trans) and Z (cis) stereoisomers. While the E-isomer is typically more thermodynamically stable and thus more commonly studied, emerging evidence suggests that the Z-isomer can exhibit distinct and sometimes more potent biological activity. This whitepaper provides a comprehensive technical guide on the stereoisomerism of substituted chalcones, focusing on their synthesis, characterization, and the comparative analysis of their biological activities to inform future drug discovery and development efforts.
Stereochemistry of Chalcones
The core of stereoisomerism in chalcones lies in the geometry of the α,β-unsaturated ketone system. The differential arrangement of the aryl rings relative to the double bond results in two distinct geometric isomers:
-
E-isomer (trans): The two aryl rings are on opposite sides of the double bond. This configuration is generally more stable due to reduced steric hindrance.
-
Z-isomer (cis): The two aryl rings are on the same side of the double bond, leading to increased steric strain and lower thermodynamic stability.
This difference in spatial arrangement can significantly impact the molecule's overall shape, dipole moment, and ability to interact with biological targets such as enzymes and receptors, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Synthesis and Isomer Separation
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde. This reaction predominantly yields the more stable E-isomer.
Experimental Protocol: Synthesis of (E)-3-(3-hydroxyphenyl)-1-phenylprop-2-en-1-one
-
Reaction Setup: A solution of 3-hydroxybenzaldehyde (1.22 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) is prepared in ethanol (20 mL).
-
Catalyst Addition: To this solution, an aqueous solution of sodium hydroxide (40%, 5 mL) is added dropwise with constant stirring at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred for 24 hours and the progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid (10%) to precipitate the product.
-
Purification: The crude product is filtered, washed with cold water until neutral, and then recrystallized from ethanol to yield the pure (E)-chalcone.
Obtaining the Z-isomer is more challenging due to its inherent instability. A common method to generate the Z-isomer is through the photoisomerization of the corresponding E-isomer.
Experimental Protocol: Photoisomerization of (E)- to (Z)-3-hydroxy-3'-methylchalcone
-
Solution Preparation: A solution of (E)-3-hydroxy-3'-methylchalcone is prepared in a suitable solvent, such as methanol.
-
Irradiation: The solution is irradiated with daylight or a specific wavelength of UV light.
-
Isomer Separation: The resulting mixture of E and Z isomers can be separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
The separation of E and Z isomers is crucial for their individual characterization and biological evaluation. HPLC is a powerful tool for this purpose.
Experimental Protocol: HPLC Separation of Chalcone Isomers
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. The specific gradient will depend on the polarity of the chalcone derivative.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of the chalcone derivatives (often in the range of 280-370 nm).
Characterization of Stereoisomers
The unambiguous identification of E and Z isomers is accomplished through various spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly informative for distinguishing between E and Z isomers. The coupling constant (J) between the vinylic protons (H-α and H-β) is a key diagnostic feature.
-
E-isomer: Typically exhibits a large coupling constant (Jαβ) in the range of 15-18 Hz.
-
Z-isomer: Shows a smaller coupling constant (Jαβ) in the range of 11-13 Hz.
Infrared (IR) Spectroscopy: The C=C stretching vibration in the IR spectrum can also provide clues to the stereochemistry. The E-isomer usually shows a band around 980-960 cm⁻¹ for the out-of-plane C-H bending of the trans double bond.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the stereochemistry and offers detailed insights into the three-dimensional structure, including bond angles and dihedral angles.
| Technique | E-isomer Characteristic | Z-isomer Characteristic |
| ¹H NMR | Jαβ coupling constant: 15-18 Hz | Jαβ coupling constant: 11-13 Hz |
| IR Spectroscopy | Out-of-plane C-H bend: ~970 cm⁻¹ | Absence of the ~970 cm⁻¹ band |
| Thermodynamic Stability | More stable | Less stable |
Comparative Biological Activity
A growing body of evidence demonstrates that the stereochemistry of chalcones plays a pivotal role in their biological activity. In some cases, the less stable Z-isomer exhibits significantly enhanced potency compared to its E-counterpart.
One notable study investigated the antitumorigenic activities of the E and Z isomers of 3-hydroxy-3'-methylchalcone. The research found that the phototransformed cis-(Z)-isomer displayed more potent antitumorigenic activity than the original trans-(E)-form[1]. This highlights the critical need to evaluate both isomers in drug discovery programs.
| Chalcone Derivative | Isomer | Biological Activity | Quantitative Data (Example) | Reference |
| 3-hydroxy-3'-methylchalcone | E (trans) | Antitumorigenic | Less Potent | [1] |
| 3-hydroxy-3'-methylchalcone | Z (cis) | Antitumorigenic | More Potent | [1] |
Note: This table is illustrative. Comprehensive quantitative data directly comparing a wide range of E/Z isomers is an area of active research.
Signaling Pathways and Mechanisms of Action
Substituted chalcones exert their biological effects by modulating a variety of cellular signaling pathways. The stereochemical configuration can influence the binding affinity and inhibitory potential towards specific molecular targets within these pathways.
Anticancer Mechanisms:
-
Apoptosis Induction: Chalcones can induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle (e.g., G2/M phase).
-
Inhibition of Angiogenesis: Chalcones can prevent the formation of new blood vessels that supply tumors with nutrients.
-
Modulation of NF-κB Signaling: The NF-κB pathway is constitutively active in many cancers and promotes cell survival and proliferation. Certain chalcones can inhibit this pathway.
-
Tubulin Polymerization Inhibition: Some chalcone derivatives bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest.
The differential effects of E and Z isomers on these pathways are an emerging area of investigation. The distinct three-dimensional shapes of the isomers likely lead to different binding modes and affinities for target proteins, resulting in varied biological responses.
Caption: Overview of signaling pathways modulated by substituted chalcones.
Experimental Workflow for Stereoselective Drug Development
A systematic approach is necessary to fully harness the potential of chalcone stereoisomers in drug development.
Caption: A typical experimental workflow for the stereoselective investigation of chalcones.
Conclusion and Future Directions
The stereochemistry of substituted chalcones is a critical determinant of their biological activity. While the more stable E-isomer has been the primary focus of research, the potential for the Z-isomer to exhibit superior or distinct pharmacological profiles necessitates a more comprehensive evaluation of both stereoisomers in the drug discovery process. Future research should focus on:
-
Developing efficient and scalable methods for the synthesis and separation of Z-chalcones.
-
Conducting systematic comparative studies of the biological activities of E and Z isomers for a wide range of substituted chalcones.
-
Elucidating the specific molecular interactions of each stereoisomer with their biological targets to understand the structural basis for their differential activities.
-
Investigating the in vivo stability and interconversion of E and Z isomers to better predict their behavior in a physiological environment.
By embracing a stereochemistry-conscious approach to chalcone-based drug development, researchers and scientists can unlock the full therapeutic potential of this versatile class of compounds, leading to the discovery of more potent and selective drug candidates.
References
Methodological & Application
Application Note: A Claisen-Schmidt Condensation Protocol for the Synthesis of (E)-1-Phenylpent-2-en-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Claisen-Schmidt condensation is a robust and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It is a type of crossed aldol condensation that occurs between a ketone and an aromatic aldehyde that lacks α-hydrogens, or a more reactive aldehyde, to form an α,β-unsaturated ketone.[1][2] These products, often referred to as chalcones when both reactants are aromatic, are valuable intermediates in the synthesis of various heterocyclic compounds and are investigated for a wide range of pharmacological activities.
This document provides a detailed protocol for the base-catalyzed Claisen-Schmidt condensation. Notably, the direct synthesis of 1-phenylpent-3-en-1-one (a β,γ-unsaturated ketone) is not the typical outcome of this reaction. Therefore, this protocol details the synthesis of its isomeric α,β-unsaturated counterpart, (E)-1-phenylpent-2-en-1-one , through the condensation of acetophenone and propionaldehyde.
Reaction Scheme
Figure 1: Base-catalyzed Claisen-Schmidt condensation of acetophenone with propionaldehyde to yield (E)-1-phenylpent-2-en-1-one.
Quantitative Data Summary
The following tables summarize the required reagents, typical reaction parameters, and key characterization data for the synthesized product.
Table 1: Reagent Properties and Molar Quantities
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Amount (mmol) | Molar Eq. | Volume/Mass |
| Acetophenone | C₈H₈O | 120.15 | 1.03 | 20 | 1.0 | 2.33 mL |
| Propionaldehyde | C₃H₆O | 58.08 | 0.80 | 22 | 1.1 | 1.60 mL |
| Sodium Hydroxide | NaOH | 40.00 | - | 30 | 1.5 | 1.20 g |
| Ethanol (95%) | C₂H₅OH | - | - | - | Solvent | ~40 mL |
| Water (Distilled) | H₂O | - | - | - | Solvent | ~200 mL |
Table 2: Typical Reaction Parameters and Product Yield
| Parameter | Value |
| Catalyst | Sodium Hydroxide (NaOH) |
| Solvent | 95% Ethanol / Water |
| Temperature | 0-5 °C (addition), 20-25 °C (reaction) |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 75-85% (post-recrystallization) |
Table 3: Product Characterization for (E)-1-phenylpent-2-en-1-one
| Property | Description |
| Molecular Formula | C₁₁H₁₂O[3] |
| Molecular Weight | 160.21 g/mol [3] |
| Appearance | Pale yellow solid or oil |
| ¹H NMR (CDCl₃, ppm) | δ 7.90-8.00 (m, 2H, Ar-H), 7.40-7.60 (m, 3H, Ar-H), 7.10 (dt, 1H, CO-CH=CH ), 6.95 (d, 1H, CO-CH =CH), 2.30 (p, 2H, -CH₂-CH₃), 1.15 (t, 3H, -CH₂-CH₃ ) |
| ¹³C NMR (CDCl₃, ppm) | δ 191.0 (C=O), 154.0 (=CH-Et), 138.0 (Ar-C), 132.5 (Ar-CH), 128.8 (Ar-CH), 128.5 (Ar-CH), 126.0 (CO-CH=), 26.0 (-CH₂-), 12.5 (-CH₃) |
| IR (cm⁻¹) | ~3060 (Ar C-H), ~2970 (Alkyl C-H), ~1660 (C=O, conjugated), ~1610 (C=C), ~1580, 1450 (Ar C=C) |
Experimental Protocol
1. Materials and Reagents
-
Acetophenone (≥98%)
-
Propionaldehyde (≥97%)
-
Sodium Hydroxide (pellets, ≥97%)
-
Ethanol (95%)
-
Hydrochloric Acid (1 M, for neutralization if needed)
-
Distilled Water
-
Anhydrous Magnesium Sulfate (for drying)
-
Standard TLC plates (Silica gel 60 F₂₅₄)
-
Ethyl acetate and Hexane (for TLC)
2. Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or Pasteur pipet
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Recrystallization apparatus
-
Melting point apparatus and NMR spectrometer for analysis
3. Step-by-Step Procedure
-
Catalyst Preparation: In a 50 mL beaker, dissolve 1.20 g (30 mmol) of sodium hydroxide in 15 mL of distilled water and cool the solution in an ice bath.
-
Reactant Mixture: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2.33 mL (20 mmol) of acetophenone and 25 mL of 95% ethanol.
-
Aldehyde Addition: Cool the flask containing the acetophenone solution in an ice bath. Once chilled, add 1.60 mL (22 mmol) of propionaldehyde to the solution and stir for 5 minutes.
-
Condensation Reaction: While stirring vigorously in the ice bath, add the cold aqueous NaOH solution dropwise to the flask over 15-20 minutes. A yellow precipitate may begin to form.[4]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using 1:4 Ethyl Acetate:Hexane as eluent) until the acetophenone spot has been consumed.
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing ~150 mL of ice-cold water. Stir for 15 minutes to allow the crude product to fully precipitate.
-
Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral (test with pH paper). This removes residual sodium hydroxide.
4. Purification
-
Recrystallization: Transfer the crude solid to a 100 mL Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid.[6]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Filtration: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven or air-dry on a watch glass.
-
Characterization: Determine the final yield, melting point, and characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with appropriate gloves and safety glasses.
-
Propionaldehyde is volatile and flammable. Keep away from ignition sources.
-
Ethanol is flammable. Avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, at all times.
Experimental Workflow Diagram
References
- 1. 1-PHENYL-2-PENTANONE(6683-92-7) 13C NMR spectrum [chemicalbook.com]
- 2. 1-Phenylpent-2-en-1-one | C11H12O | CID 54311712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E)-1-phenyl-pent-2-en-1-one | C11H12O | CID 11789509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. magritek.com [magritek.com]
- 5. amherst.edu [amherst.edu]
- 6. beyondbenign.org [beyondbenign.org]
Application Notes and Protocols: Michael Addition Reactions Using 1-Phenylpent-3-en-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Michael addition reactions with 1-phenylpent-3-en-1-one as the substrate. The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. Its application is crucial in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients.
General Reaction Mechanism
The Michael addition reaction proceeds via the attack of a nucleophile (Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (Michael acceptor). This reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, thereby increasing its nucleophilicity. The resulting enolate is then protonated to yield the final 1,5-dicarbonyl compound or a related adduct.
Caption: General Mechanism of the Michael Addition Reaction.
Application in Drug Development
The 1,5-dicarbonyl moiety and related structures formed through Michael additions are prevalent in numerous biologically active compounds and are key intermediates in the synthesis of various pharmaceuticals. The ability to stereoselectively introduce substituents at the β-position of a carbonyl compound makes this reaction particularly valuable for creating chiral building blocks.
Experimental Protocols
The following protocols are provided as a general guideline for performing Michael addition reactions to this compound. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, may be necessary to achieve desired yields and selectivities.
Note: The following protocols are based on established procedures for analogous α,β-unsaturated ketones and may require optimization for this compound.
Aza-Michael Addition of Amines
The addition of amines to α,β-unsaturated ketones provides valuable β-amino ketone synthons.
Table 1: Aza-Michael Addition of Aniline to this compound (Hypothetical Data)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Methanol | 25 | 24 | 65 |
| 2 | InBr₃ (cat.) | Dichloromethane | 25 | 6 | 85 |
| 3 | Sc(OTf)₃ (cat.) | Acetonitrile | 25 | 4 | 92 |
Protocol: Catalytic Aza-Michael Addition of Aniline
This protocol is adapted from a general procedure for the indium-catalyzed addition of amines to enones.
Materials:
-
This compound (1.0 mmol, 160.2 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Indium(III) bromide (InBr₃) (0.05 mmol, 17.7 mg)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (160.2 mg, 1.0 mmol) and indium(III) bromide (17.7 mg, 0.05 mmol).
-
Add anhydrous dichloromethane (5 mL) to the flask.
-
Add aniline (109 µL, 1.2 mmol) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired β-amino ketone.
Thia-Michael Addition of Thiols
The conjugate addition of thiols to enones is an efficient method for the formation of β-thioethers.
Table 2: Thia-Michael Addition of p-Toluenethiol to this compound
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | [bmim]PF₆/H₂O | 25 | 15 | 94 |
| 2 | Et₃N (cat.) | Dichloromethane | 25 | 60 | 88 |
| 3 | DBU (cat.) | Tetrahydrofuran | 25 | 30 | 92 |
Protocol: Catalyst-Free Thia-Michael Addition in an Ionic Liquid/Water System
This protocol is based on a green chemistry approach for the conjugate addition of thiols to enones.
Materials:
-
This compound (1.0 mmol, 160.2 mg)
-
p-Toluenethiol (1.1 mmol, 136.6 mg)
-
1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) (2 mL)
-
Water (0.5 mL)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer
Procedure:
-
In a 10 mL round-bottom flask, add this compound (160.2 mg, 1.0 mmol) and p-toluenethiol (136.6 mg, 1.1 mmol).
-
Add [bmim]PF₆ (2 mL) and water (0.5 mL) to the flask.
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Monitor the reaction by TLC.
-
After completion, extract the product with diethyl ether (3 x 10 mL).
-
The ionic liquid layer can be recovered, washed with diethyl ether, and reused.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product, which can be further purified by column chromatography if necessary.
Michael Addition of Malonates
The addition of soft carbon nucleophiles like malonates is a classic example of the Michael reaction, leading to the formation of a new carbon-carbon bond.
Table 3: Asymmetric Michael Addition of Diethyl Malonate to this compound (Adapted from Chalcone)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Ni(acac)₂ / (-)-Sparteine | Toluene | 25 | 12 | 90 | 86 |
| 2 | Cu(OTf)₂ / Chiral Ligand | Dichloromethane | 0 | 24 | 85 | 92 |
| 3 | Proline derivative | DMSO | 25 | 48 | 78 | 75 |
Protocol: Asymmetric Michael Addition of Diethyl Malonate Catalyzed by a Ni-Sparteine Complex
This protocol is adapted from a procedure for the enantioselective Michael addition of diethyl malonate to chalcones.
Materials:
-
This compound (1.0 mmol, 160.2 mg)
-
Diethyl malonate (1.2 mmol, 192.2 mg, 182 µL)
-
Nickel(II) acetylacetonate (Ni(acac)₂) (0.1 mmol, 25.7 mg)
-
(-)-Sparteine (0.1 mmol, 23.4 mg, 27 µL)
-
Toluene, anhydrous (5 mL)
-
Schlenk tube or similar flame-dried glassware
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Ni(acac)₂ (25.7 mg, 0.1 mmol) and anhydrous toluene (2 mL).
-
Add (-)-Sparteine (27 µL, 0.1 mmol) and stir the mixture at room temperature for 30 minutes.
-
Add this compound (160.2 mg, 1.0 mmol) dissolved in anhydrous toluene (1 mL).
-
Add diethyl malonate (182 µL, 1.2 mmol) to the reaction mixture.
-
Stir the reaction at 25 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enantioenriched Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the setup, execution, and analysis of a Michael addition reaction.
Application Notes and Protocols for Catalytic Hydrogenation of α,β-Unsaturated Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrogenation of α,β-unsaturated ketones (enones) is a fundamental transformation in organic synthesis, providing access to valuable saturated ketones, chiral alcohols, and other key intermediates in the pharmaceutical and fine chemical industries. The challenge in the hydrogenation of enones lies in achieving high chemoselectivity and, when required, stereoselectivity. The two primary competitive reaction pathways are the reduction of the carbon-carbon double bond (1,4-reduction) to yield a saturated ketone, and the reduction of the carbonyl group (1,2-reduction) to produce an allylic alcohol. Further reduction can lead to the saturated alcohol. This document provides an overview of various catalytic methods, detailed experimental protocols, and data for the selective hydrogenation of α,β-unsaturated ketones.
Chemoselective Hydrogenation: C=C vs. C=O Reduction
The primary goal in many synthetic applications is the chemoselective hydrogenation of the C=C bond of an α,β-unsaturated ketone, leaving the carbonyl group intact. This is often achieved through catalytic transfer hydrogenation or with specific catalyst systems under direct hydrogenation conditions.
Transfer Hydrogenation
Transfer hydrogenation is a powerful technique that utilizes a hydrogen donor molecule in the presence of a metal catalyst, avoiding the need for high-pressure gaseous hydrogen.[1] This method is often lauded for its operational simplicity and excellent chemoselectivity.
Common hydrogen donors include:
-
Isopropanol (i-PrOH)
-
Formic acid (HCOOH)
-
Hantzsch esters
Iridium-Catalyzed Transfer Hydrogenation: A notable example is the use of an iridium catalyst system, [Ir(cod)Cl]2, with 1,3-bis(diphenylphosphino)propane (dppp) and cesium carbonate (Cs2CO3), using 2-propanol as the hydrogen source. This system is highly effective for the selective reduction of the C=C bond in α,β-unsaturated carbonyl compounds, affording saturated ketones in high yields.[2]
Iron-Catalyzed Transfer Hydrogenation: More sustainable and economical methods are also being developed, such as the use of an iron pentacarbonyl catalyst with water as the hydrogen source, which provides excellent yields of the saturated ketone.[3]
Direct Hydrogenation
Direct hydrogenation using H₂ gas can also be highly chemoselective with the appropriate choice of catalyst.
Manganese-Catalyzed Hydrogenation: A well-defined manganese(I) pincer complex, [(PCNHCP)Mn(CO)2H], has been shown to catalyze the chemoselective hydrogenation of α,β-unsaturated ketones with high functional group tolerance, operating at ambient hydrogen pressures (1–5 bar).[4][5][6]
Heterogeneous Catalysis: Heterogeneous catalysts like nickel nanoparticles and palladium on carbon (Pd/C) are also widely used. The selectivity of these catalysts can often be tuned by the choice of support, additives, and reaction conditions. For instance, nickel-containing catalysts in the presence of an organic sulfur compound can selectively hydrogenate the C=C bond of halogenated α,β-unsaturated ketones.[7]
Asymmetric Hydrogenation
The synthesis of chiral molecules is of paramount importance in drug development. Asymmetric hydrogenation of α,β-unsaturated ketones can provide enantiomerically enriched saturated ketones or allylic alcohols, depending on the catalyst and reaction conditions.
Rhodium-Catalyzed Asymmetric Hydrogenation: Chiral rhodium complexes are extensively used for the asymmetric hydrogenation of enones. For example, a chiral Rh/ZhaoPhos complex can effectively catalyze the hydrogenation of β,β-disubstituted enones to produce chiral β,β-disubstituted ketones with excellent enantioselectivities.[8]
Ruthenium-Catalyzed Asymmetric Hydrogenation: Ruthenium catalysts, particularly those with chiral diphosphine and diamine ligands (e.g., BINAP/diamine-Ru), are highly effective for the asymmetric hydrogenation of a wide range of ketones, including α,β-unsaturated ones.[9][10] These catalysts can be used to produce either chiral saturated ketones or, through a hydrogenation/isomerization cascade, chiral α-substituted secondary alcohols.[9][11]
Iridium-Catalyzed Asymmetric Hydrogenation: Iridium complexes with chiral N,P ligands have proven to be efficient catalysts for the asymmetric hydrogenation of conjugated trisubstituted enones, yielding α- and β-chiral ketones with high enantiomeric excess.[12][13] These catalysts are particularly effective for challenging dialkyl-substituted substrates.[12]
Data Presentation
The following tables summarize quantitative data for selected catalytic hydrogenation methods for α,β-unsaturated ketones.
Table 1: Chemoselective Transfer Hydrogenation of Chalcone
| Catalyst System | H-Source | Temp (°C) | Time (h) | Yield (%) | Ref |
|---|---|---|---|---|---|
| [Ir(cod)Cl]₂/dppp/Cs₂CO₃ | i-PrOH | 80 | 2 | 98 | [2] |
| Pincer-Pd complex | n-BuOH | 110 | 24 | 95 | [14] |
| Fe(CO)₅/K₂CO₃ | H₂O | 100 | 5 | >99 |[3] |
Table 2: Asymmetric Hydrogenation of β,β-Disubstituted Enones
| Catalyst | Substrate | H₂ Pressure (atm) | Time (h) | ee (%) | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Rh/ZhaoPhos | β,β-diphenyl-α,β-enone | 60 | 24 | 96 | 95 | [8] |
| Rh/ZhaoPhos | β-methyl-β-phenyl-α,β-enone | 60 | 24 | 95 | 94 |[8] |
Table 3: Iridium-Catalyzed Asymmetric Hydrogenation of Trisubstituted Enones
| Catalyst System | Substrate | H₂ Pressure (bar) | Time (h) | ee (%) | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Ir-N,P complex | (E)-4-phenyl-3-buten-2-one | 50 | 16 | 99 | 98 | [12] |
| Ir-N,P complex | (E)-1,3-diphenylprop-2-en-1-one | 50 | 16 | 99 | 95 |[12] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Transfer Hydrogenation of Chalcone
Source: Adapted from Sakaguchi, S., et al., J. Org. Chem., 2001, 66, 4710-4712.[2]
Materials:
-
Chalcone (1.0 mmol, 208.26 mg)
-
[Ir(cod)Cl]₂ (0.01 mmol, 6.7 mg)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.02 mmol, 8.2 mg)
-
Cesium carbonate (Cs₂CO₃) (0.1 mmol, 32.6 mg)
-
2-Propanol (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add chalcone, [Ir(cod)Cl]₂, dppp, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add 2-propanol (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the saturated ketone (dihydrochalcone).
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a β,β-Disubstituted Enone
Source: Adapted from Zhang, T., et al., Chem. Commun., 2017, 53, 9258-9261.[8]
Materials:
-
β,β-disubstituted enone (0.2 mmol)
-
Rh(COD)₂BF₄ (1 mol%, 0.002 mmol)
-
Chiral ligand (e.g., ZhaoPhos) (1.1 mol%, 0.0022 mmol)
-
Dichloromethane (DCM) (2 mL)
-
Autoclave or high-pressure reactor
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, add the Rh(COD)₂BF₄ and the chiral ligand to a vial.
-
Add DCM (1 mL) and stir the solution for 30 minutes to form the catalyst complex.
-
In a separate vial, dissolve the β,β-disubstituted enone in DCM (1 mL).
-
Transfer the enone solution to the catalyst solution.
-
Transfer the reaction mixture to an autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to 60 atm with hydrogen.
-
Stir the reaction at room temperature for 24 hours.
-
Carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral saturated ketone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Caption: General workflow for a catalytic hydrogenation experiment.
Caption: Decision tree for catalyst selection in enone hydrogenation.
References
- 1. Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Iridium-Catalyzed Transfer Hydrogenation of α,β-Unsaturated and Saturated Carbonyl Compounds with 2-Propanol [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0354991A1 - Process for the hydrogenation of alpha-, beta-unsaturated ketones - Google Patents [patents.google.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Phenylpent-3-en-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of heterocyclic compounds utilizing 1-phenylpent-3-en-1-one as a versatile starting material. This α,β-unsaturated ketone, a chalcone derivative, serves as a key building block for the construction of pyrazolines, pyridines, 1,5-benzodiazepines, 1,3-thiazines, and 1,3-oxazines, all of which are important scaffolds in medicinal chemistry and drug development.
Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized by the condensation reaction of α,β-unsaturated ketones with hydrazines.[1][2][3]
Synthesis of 5-Ethyl-3-phenyl-4,5-dihydro-1H-pyrazole
This protocol describes the synthesis of an unsubstituted pyrazoline by the reaction of this compound with hydrazine hydrate.
Experimental Protocol:
-
To a solution of this compound (1.60 g, 10 mmol) in 25 mL of ethanol, add hydrazine hydrate (0.5 g, 10 mmol).
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-ethyl-3-phenyl-4,5-dihydro-1H-pyrazole.
Quantitative Data:
| Product | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| 5-Ethyl-3-phenyl-4,5-dihydro-1H-pyrazole | This compound, Hydrazine hydrate | Ethanol | 6 h | 85-90 (estimated) | Not Reported |
Reaction Pathway:
References
Application Notes and Protocols for In Vitro Antifungal Activity Screening of 1-Phenylpent-3-en-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro screening of 1-Phenylpent-3-en-1-one derivatives for their antifungal activity. The methodologies described are based on established antifungal susceptibility testing standards and are intended to guide researchers in the preliminary evaluation of novel compounds.
Introduction
This compound derivatives, belonging to the chalcone family, are a class of organic compounds characterized by an α,β-unsaturated ketone core. This structural motif is recognized for its potential to interact with biological targets, and numerous chalcone derivatives have been investigated for a wide range of pharmacological activities, including antifungal properties.[1][2][3] The reactive α,β-unsaturated keto group is often implicated as being responsible for their biological activity.[2][4] Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals, driving the need for the discovery of novel and effective antifungal agents.[2] This document outlines the protocols for screening this compound derivatives against pathogenic fungi to identify promising lead compounds for further drug development.
Data Presentation
The following table summarizes the in vitro antifungal activity of a series of hypothetical this compound derivatives against various fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that prevents visible growth of the microorganism.
| Compound ID | R1 | R2 | R3 | R4 | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Trichophyton rubrum MIC (µg/mL) |
| PPO-01 | H | H | H | H | 64 | 128 | 32 |
| PPO-02 | 4-Cl | H | H | H | 16 | 64 | 8 |
| PPO-03 | 4-OCH3 | H | H | H | 32 | 128 | 16 |
| PPO-04 | 4-NO2 | H | H | H | 8 | 32 | 4 |
| PPO-05 | H | 2-OH | H | H | 32 | 64 | 16 |
| PPO-06 | H | H | 4-Cl | H | 16 | 32 | 8 |
| PPO-07 | H | H | H | 4-N(CH3)2 | 8 | 16 | 4 |
| Fluconazole | - | - | - | - | 8 | >64 | 16 |
| Ketoconazole | - | - | - | - | 1 | 4 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values would need to be determined experimentally.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Test compounds (this compound derivatives)
-
Dimethyl sulfoxide (DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Trichophyton rubrum)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida spp.), culture the organism on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
For molds (Aspergillus spp., Trichophyton spp.), grow the fungi on Potato Dextrose Agar (PDA) at 28-30°C for 7 days to induce sporulation. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.
-
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in final compound concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well.
-
Controls:
-
Positive Control: A well containing the fungal inoculum and medium but no test compound.
-
Negative Control: A well containing only the medium.
-
Standard Antifungal Control: A row with a known antifungal agent (e.g., fluconazole, ketoconazole) for comparison.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and at 28-30°C for 48-72 hours for molds.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (or a significant reduction in turbidity) compared to the positive control.
Agar Disk Diffusion Method (Qualitative Screening)
This method is a qualitative or semi-quantitative assay to assess the antifungal activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.
Materials:
-
Test compounds
-
Sterile filter paper disks (6 mm diameter)
-
Fungal strains
-
Mueller-Hinton Agar (for yeasts, supplemented with 2% glucose and 0.5 µg/mL methylene blue) or Sabouraud Dextrose Agar (for molds)
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Agar Plates: Pour the appropriate sterile agar medium into Petri dishes and allow it to solidify.
-
Preparation of Fungal Lawn:
-
Prepare a fungal inoculum as described for the broth microdilution method (adjusted to 0.5 McFarland standard).
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of the agar plate evenly in three directions to ensure a confluent lawn of growth.
-
-
Application of Test Compounds:
-
Aseptically place sterile filter paper disks onto the inoculated agar surface.
-
Pipette a known amount (e.g., 10-20 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL in DMSO) onto each disk.
-
-
Controls:
-
Positive Control: A disk impregnated with a standard antifungal agent.
-
Negative Control: A disk impregnated with the solvent (DMSO) used to dissolve the compounds.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and at 28-30°C for 3-7 days for molds.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antifungal activity.
Mandatory Visualizations
Caption: Experimental workflow for in vitro antifungal screening.
Caption: Hypothetical antifungal mechanism of action.
References
- 1. Synthesis, antifungal activity and mechanism of action of novel chalcone derivatives containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Studies of Chalcone Derivatives on Cancer Cell Lines
Disclaimer: As of October 2025, no specific cytotoxicity data for 1-Phenylpent-3-en-1-one on cancer cell lines is available in the peer-reviewed scientific literature. The following application notes and protocols are based on established methodologies for the broader class of chalcones, to which this compound belongs. These protocols provide a representative framework for assessing the cytotoxic and anticancer properties of this and related compounds.
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of flavonoids found in various natural sources and are also readily synthesized.[1] This scaffold is of great interest in medicinal chemistry due to the diverse biological activities of its derivatives, including potent anticancer properties.[2][3][4] Chalcones have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[3][4][5] These compounds represent a promising avenue for the development of novel chemotherapeutic agents.[1]
This document provides detailed protocols for the in vitro evaluation of the cytotoxic effects of chalcone derivatives on various cancer cell lines. The methodologies cover the initial screening for cytotoxicity, followed by more in-depth assays to elucidate the underlying mechanisms of action, such as apoptosis and cell cycle disruption.
Data Presentation: Cytotoxicity of Representative Chalcones
The following table summarizes the cytotoxic activity (IC50 values) of selected chalcone derivatives against various human cancer cell lines, as reported in the literature. This data illustrates the typical range of potency for this class of compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Unsubstituted Chalcone | MCF-7 (Breast) | ~7.0 | [6] |
| 2'-hydroxy chalcone (C1) | HCT116 (Colon) | 37.07 | [5] |
| Chalcone Derivative 4a | K562 (Leukemia) | ≤ 3.86 µg/mL | [7] |
| Chalcone Derivative 4a | MDA-MB-231 (Breast) | ≤ 3.86 µg/mL | [7] |
| Chalcone Derivative 4a | SK-N-MC (Neuroblastoma) | ≤ 3.86 µg/mL | [7] |
| DPEP | HL-60 (Leukemia) | 32.8 | [8] |
| DPEP | AGS (Gastric) | 53.4 | [8] |
DPEP: trans-1,3-diphenyl-2,3-epoxypropan-1-one, a chalcone derivative.
Experimental Protocols
Cell Culture and Maintenance
A variety of human cancer cell lines are suitable for testing chalcone cytotoxicity. Commonly used lines include:
-
MCF-7, MDA-MB-231: Human breast adenocarcinoma
-
HCT116: Human colorectal carcinoma
-
A549: Human lung carcinoma
-
HL-60: Human promyelocytic leukemia
-
K562: Human erythroleukemia
Protocol:
-
Cells are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7][8]
-
Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[7]
-
Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9]
Protocol:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well for adherent cells; 0.5 x 10^5 to 1.0 x 10^5 cells/mL for suspension cells) in 100 µL of culture medium.[10] Incubate the plates overnight to allow for cell attachment (for adherent cells).[10]
-
Compound Treatment: Prepare a stock solution of the chalcone derivative in a suitable solvent like DMSO. Make serial dilutions of the compound in the culture medium. Add the desired concentrations of the compound to the wells (typically in a final volume of 200 µL). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (e.g., doxorubicin or cisplatin).[11][12]
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.[5][13]
-
MTT Addition: After incubation, add 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[9] Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: For adherent cells, carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9] For suspension cells, centrifuge the plate, remove the supernatant, and then add the solubilizing agent.
-
Absorbance Reading: Shake the plate for a few minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the chalcone derivative induces cell cycle arrest at specific phases (G0/G1, S, or G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates or 60 mm petri dishes (e.g., 1 x 10^6 cells) and allow them to attach overnight.[5] Treat the cells with the chalcone derivative at its IC50 concentration (or other relevant concentrations) for 12, 24, or 48 hours.[15]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and centrifuge. Resuspend the cell pellet and fix it by adding ice-cold 70% ethanol dropwise while vortexing.[5] Store the fixed cells at -20°C for at least 24 hours.[5]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a DNA-intercalating agent, and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.[13]
Apoptosis Detection
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. It can be assessed using several methods.
3.4.1. Acridine Orange/Ethidium Bromide (AO/EB) Staining
This is a simple fluorescent microscopy method to distinguish between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the chalcone derivative as described for the cell cycle analysis.
-
Staining: After treatment, harvest the cells and wash with PBS. Resuspend the cells in a small volume of PBS and add a mixture of acridine orange and ethidium bromide.
-
Microscopy: Immediately visualize the cells under a fluorescence microscope.
-
Viable cells: Uniform green fluorescence.
-
Early apoptotic cells: Bright green fluorescence with chromatin condensation.
-
Late apoptotic cells: Orange-red fluorescence with fragmented chromatin.
-
Necrotic cells: Uniform orange-red fluorescence.
-
3.4.2. Annexin V/PI Staining
This flow cytometry-based assay provides a more quantitative measure of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the chalcone derivative as previously described.
-
Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing chalcone cytotoxicity using the MTT assay.
Generalized Signaling Pathway for Chalcone-Induced Apoptosis
Caption: A common pathway of chalcone-induced apoptosis via ROS generation.
References
- 1. Quantitative Structure–Cytotoxicity Relationship of Chalcones | Anticancer Research [ar.iiarjournals.org]
- 2. brieflands.com [brieflands.com]
- 3. 1,3-ジフェニル-2-プロペノン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promising Non-cytotoxic Monosubstituted Chalcones to Target Monoamine Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trans-1,3-diphenyl-2,3-epoxypropan-1-one, a chalcone derivative, induces apoptosis via ROS-mediated down-regulation of Bcl-xL in human leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Phenylpent-3-en-1-one
Application Note and Protocol
This document provides a comprehensive guide for the analysis of 1-Phenylpent-3-en-1-one using High-Performance Liquid Chromatography (HPLC). The described method is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is an unsaturated ketone that can be found as an intermediate in various chemical syntheses. Accurate and reliable quantification of this compound is crucial for process monitoring, quality assurance of final products, and research applications. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the analysis of such compounds. Due to the presence of a chromophore in its structure, UV detection is a suitable and straightforward approach for quantification.
This application note details a reverse-phase HPLC method for the determination of this compound. The protocol includes information on the required instrumentation, reagents, sample preparation, and chromatographic conditions. Additionally, a summary of typical method validation parameters is provided to ensure the reliability of the obtained results.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mass spectrometry compatibility)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
A reverse-phase separation is proposed for the analysis of the relatively non-polar this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 60% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 60% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: The gradient can be optimized based on the specific column and system used to ensure adequate separation from any impurities.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of acetonitrile.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Method Validation
To ensure the suitability of the HPLC method for its intended purpose, a validation study should be performed. The following parameters are typically evaluated:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by analyzing a placebo sample and by peak purity analysis using a DAD detector.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is determined by injecting a series of standard solutions and plotting the peak area against the concentration. The correlation coefficient (R²) should be close to 1.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a placebo sample with a known amount of the analyte at different concentration levels and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Conclusion
The presented HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. Proper method validation is essential to ensure that the obtained results are accurate and precise for the intended application. The provided protocol and validation guidelines serve as a comprehensive resource for researchers and analysts working with this compound.
Application Notes and Protocols: Monitoring 1-Phenylpent-3-en-1-one Reactions with Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for monitoring chemical reactions involving 1-phenylpent-3-en-1-one using thin-layer chromatography (TLC). TLC is a rapid, cost-effective, and indispensable technique for qualitatively tracking the progress of a reaction by observing the consumption of starting materials and the appearance of products. These guidelines cover the principles of TLC, selection of appropriate solvent systems, procedural details for reaction monitoring, and methods for visualization. The protocols are designed to be broadly applicable to common transformations of α,β-unsaturated ketones, including reductions and conjugate additions.
Introduction to TLC for Reaction Monitoring
Thin-layer chromatography is a powerful analytical tool used to separate components of a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (an organic solvent or a mixture of solvents). The separation is based on the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds have a weaker interaction with the stationary phase and are carried further by the mobile phase, leading to a higher Rf value.
For reaction monitoring, TLC allows for the direct comparison of the reaction mixture with the starting material(s). The disappearance of the starting material spot and the appearance of a new spot (the product) indicate that the reaction is proceeding. A "co-spot," where the starting material and reaction mixture are spotted on top of each other, is crucial for confirming the identity of the remaining starting material in the reaction lane.
Key Reactions of this compound and Expected Polarity Changes
This compound is an α,β-unsaturated ketone, a versatile intermediate in organic synthesis. Common reactions include:
-
1,2-Reduction (Direct Reduction): Reduction of the carbonyl group to an alcohol, forming 1-phenylpent-3-en-1-ol. This is often achieved using reagents like sodium borohydride in the presence of cerium(III) chloride (Luche reduction). Alcohols are significantly more polar than ketones.[1][2][3][4][5]
-
1,4-Reduction (Conjugate Reduction): Reduction of the carbon-carbon double bond to yield the saturated ketone, 1-phenylpentan-3-one.
-
Complete Reduction: Reduction of both the carbonyl group and the double bond to give 1-phenylpentan-3-ol.
-
Michael Addition (Conjugate Addition): Addition of a nucleophile to the β-carbon of the enone system. The polarity of the product will depend on the nature of the added nucleophile.
General Polarity Trend and Expected Rf Values:
Based on the functional groups, the expected order of polarity is:
Alcohol > Saturated Ketone > α,β-Unsaturated Ketone
Therefore, the expected trend for Rf values in a normal-phase TLC system will be:
This compound (Starting Material) > 1-Phenylpentan-3-one (Saturated Ketone) > 1-Phenylpent-3-en-1-ol (Allylic Alcohol) > 1-Phenylpentan-3-ol (Saturated Alcohol)
Experimental Protocols
Materials and Equipment
-
TLC plates (e.g., silica gel 60 F254 on aluminum or glass backing)
-
Developing chamber (a beaker with a watch glass or a dedicated TLC tank)
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde stain)
-
Heat gun or hot plate
-
Forceps
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Reaction vessel
-
Micropipette or capillary for sampling
General Protocol for Monitoring a Reaction
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the origin line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
-
Prepare the Developing Chamber:
-
Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm.
-
To ensure a saturated atmosphere, you can line the inside of the chamber with a piece of filter paper wetted with the eluent. Cover the chamber.
-
-
Spot the TLC Plate:
-
Dissolve a small amount of the starting material (this compound) in a volatile solvent.
-
Using a clean capillary tube, spot the starting material solution on the "SM" mark.
-
Spot the starting material again on the "Co" mark.
-
Withdraw a small aliquot of the reaction mixture and spot it on the "RM" mark and on top of the starting material spot in the "Co" lane.
-
-
Develop the TLC Plate:
-
Carefully place the spotted TLC plate into the developing chamber using forceps. Ensure the origin line is above the solvent level.
-
Cover the chamber and allow the solvent front to ascend the plate.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualize the TLC Plate:
-
Allow the solvent to evaporate from the plate.
-
Visualize the spots under a UV lamp (254 nm). This compound and other conjugated or aromatic compounds will appear as dark spots.[6] Circle the visible spots with a pencil.
-
If the products are not UV-active, use a chemical stain. For example, a potassium permanganate stain is a good general stain for oxidizable groups like alcohols and alkenes.[7] Aldehydes, ketones, and alcohols can often be visualized with a p-anisaldehyde stain.[6]
-
-
Analyze the Results:
-
Compare the spots in the "RM" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.
-
The "Co" spot helps to confirm if the spot in the "RM" lane with the same Rf as the starting material is indeed unreacted starting material.
-
Data Presentation: TLC Parameters for this compound Reactions
The following tables summarize the recommended solvent systems and expected Rf values for monitoring common reactions of this compound. Note that these Rf values are estimates and may vary depending on the exact conditions.
Table 1: Recommended TLC Solvent Systems
| Polarity of Separation | Recommended Solvent System (v/v) | Typical Starting Ratio |
| Low to Medium | Hexane / Ethyl Acetate | 4:1 to 2:1 |
| Medium | Dichloromethane / Ethyl Acetate | 9:1 to 4:1 |
| High | Dichloromethane / Methanol | 99:1 to 9:1 |
Table 2: Estimated Rf Values for this compound and Potential Products
Eluent System: Hexane / Ethyl Acetate (3:1)
| Compound | Structure | Functional Groups | Expected Polarity | Estimated Rf |
| This compound | α,β-Unsaturated Ketone | Low | ~0.5 | |
| 1-Phenylpentan-3-one | Saturated Ketone | Medium | ~0.4 | |
| 1-Phenylpent-3-en-1-ol | Allylic Alcohol | High | ~0.25 | |
| 1-Phenylpentan-3-ol | Saturated Alcohol | Very High | ~0.15 | |
| Michael Adduct (e.g., with a thiol) | Varies | Ketone, Thioether | Medium-High | ~0.3-0.4 |
Visualizations
Logical Workflow for TLC Monitoring
Caption: Workflow for monitoring a chemical reaction using TLC.
Signaling Pathway of Reaction Progress on TLC
Caption: Idealized TLC progression for a successful reaction.
Troubleshooting
| Issue | Possible Cause | Solution |
| Spots remain on the origin | Eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots run to the solvent front | Eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexane). |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting. |
| No spots are visible | Compound is not UV-active and the wrong stain was used. | Use a more general stain like potassium permanganate or try a different visualization method. |
| Compound is volatile and evaporated. | Visualize the plate immediately after development. | |
| Spots are not well-separated | The chosen solvent system is not optimal. | Try a different solvent system with different polarity or solvent composition. |
References
- 1. topblogtenz.com [topblogtenz.com]
- 2. forums.studentdoctor.net [forums.studentdoctor.net]
- 3. forums.studentdoctor.net [forums.studentdoctor.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chemicalforums.com [chemicalforums.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. TLC stains [reachdevices.com]
Troubleshooting & Optimization
Optimizing Chalcone Synthesis: A Technical Support Guide for the Claisen-Schmidt Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Claisen-Schmidt reaction conditions for chalcone synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of chalcones via the Claisen-Schmidt condensation, offering potential causes and solutions in a direct question-and-answer format.
Question: Why is there no product formation, or why is the yield extremely low?
Answer:
Several factors can contribute to a lack of product or significantly low yields. Consider the following possibilities:
-
Inactive Catalyst: The base or acid catalyst may be old, improperly stored, or of insufficient concentration. Prepare a fresh solution of the catalyst, such as NaOH or KOH, and ensure accurate concentration. For base-catalyzed reactions, a higher concentration of a strong base is often required.[1]
-
Poor Quality Reagents: The starting materials (acetophenone and benzaldehyde derivatives) may be impure or degraded. Ensure the purity of your reactants, and consider purifying them if necessary.
-
Inadequate Reaction Temperature: The reaction may require heating to proceed at an optimal rate. Conversely, some reactions may require cooling to prevent side reactions. The optimal temperature can vary depending on the specific substrates and catalyst used.[2][3] It has been observed that for some reactions, there is no significant change in yield at different temperatures, while for others, the yield decreases with an increase in temperature.[2][3]
-
Insufficient Reaction Time: Some Claisen-Schmidt reactions require extended periods to reach completion. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.[4]
-
Presence of Water: In some cases, particularly with certain catalysts, the presence of water can inhibit the reaction. Ensure all glassware is properly dried before use.
Question: My TLC analysis shows multiple spots, indicating the presence of side products. What are these, and how can I minimize them?
Answer:
The most common side product in the Claisen-Schmidt reaction is the Michael addition product, formed by the reaction of the chalcone product with another molecule of the enolate.[5] Other possibilities include self-condensation of the ketone or Cannizzaro reaction of the aldehyde.
To minimize side product formation:
-
Control Stoichiometry: Use a slight excess of the aldehyde to ensure the complete consumption of the ketone enolate.
-
Optimize Catalyst Concentration: A very high concentration of a strong base can promote side reactions like the Cannizzaro reaction.[2]
-
Modify Reaction Conditions:
-
Solvent Choice: The choice of solvent can significantly influence selectivity. For instance, using acetonitrile (ACN) as a solvent can favor the formation of chalcone over the Michael addition product.[6]
-
Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions.
-
-
Consider a Different Catalyst: Some catalysts, like layered double hydroxides (LDH), have shown high selectivity towards chalcone formation.[6]
Question: I obtained a solid product, but I'm having difficulty purifying it. What are the best practices for chalcone purification?
Answer:
Recrystallization is the most common and effective method for purifying solid chalcones.[7][8]
-
Solvent Selection: Ethanol is a widely used and effective solvent for the recrystallization of many chalcones.[7][8][9][10] The ideal recrystallization solvent should dissolve the crude product well at its boiling point but poorly at low temperatures.
-
Procedure:
-
Dissolve the crude chalcone in a minimal amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly to remove any residual solvent.
-
If recrystallization is ineffective, column chromatography can be used as an alternative purification method.[10]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Claisen-Schmidt reaction for chalcone synthesis?
A1: The Claisen-Schmidt condensation is a base-catalyzed reaction that proceeds in three main steps:
-
Enolate Formation: A strong base removes an alpha-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde (e.g., benzaldehyde).
-
Dehydration: The resulting aldol addition product readily undergoes dehydration (loss of a water molecule) to form the stable, conjugated α,β-unsaturated ketone, which is the chalcone.[11][12]
Caption: General mechanism of the Claisen-Schmidt reaction.
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends on the specific substrates and desired reaction conditions.
-
Strong Bases (NaOH, KOH): These are the most common and effective catalysts for many Claisen-Schmidt reactions, often used in solvents like ethanol.[13]
-
Solid Catalysts (e.g., LDH, Mg(HSO₄)₂): These can offer advantages in terms of ease of separation and potential for reuse. Some solid catalysts also provide higher selectivity.[6][14]
-
Acid Catalysts (e.g., HCl, BF₃-etherate): Acid-catalyzed Claisen-Schmidt condensations are also possible and proceed through an enol intermediate.[13]
Q3: What is the role of the solvent in the Claisen-Schmidt reaction?
A3: The solvent plays a crucial role in dissolving the reactants and catalyst, and it can also influence the reaction rate and selectivity.
-
Protic Solvents (e.g., Ethanol, Methanol): These are commonly used and are generally effective.[5]
-
Aprotic Solvents (e.g., Acetonitrile, Toluene): In some cases, aprotic solvents can improve selectivity and yield. For example, acetonitrile has been shown to favor chalcone formation over Michael addition byproducts.[6]
-
Solvent-Free Conditions: Performing the reaction without a solvent, often using a grinding technique, can be a greener and more efficient alternative, sometimes leading to higher yields and shorter reaction times.[7][14]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the Claisen-Schmidt reaction.[4][9] By spotting the reaction mixture on a TLC plate over time, you can observe the consumption of the starting materials and the formation of the product. This allows you to determine when the reaction is complete and to identify the presence of any side products.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effects of different catalysts, solvents, and reaction temperatures on chalcone synthesis yields.
Table 1: Effect of Catalyst on Chalcone Yield
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaOH | Ethanol | Room Temp | 24 | 59 | [5] |
| KOH | Ethanol | Room Temp | 24 | 62 | [5] |
| K₂CO₃ | Ethanol | Room Temp | 24 | - | [5] |
| Mg(HSO₄)₂ | Solvent-free | 50 | 0.5 | 82 | [14] |
| LDH/rGO-20 | Acetonitrile | 40 | 4 | ~90 | [6] |
Table 2: Effect of Solvent on Chalcone Yield
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| LDH/rGO-20 | Acetonitrile | 40 | 4 | ~90 | [6] |
| LDH/rGO-20 | Methanol | 40 | 4 | ~20 | [6] |
| LDH/rGO-20 | Toluene | 40 | 4 | ~60 | [6] |
| LDH/rGO-20 | Solvent-free | 40 | 4 | ~75 | [6] |
Table 3: Effect of Temperature on Chalcone Yield
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ca(OH)₂ | - | Room Temp | 88 | [3] |
| K-Ca(OH)₂ | - | Room Temp | 92 | [3] |
| - | - | 20 | ~83 | [2] |
| - | - | 30 | ~85 | [2] |
| - | - | 40 | ~86 | [2] |
| - | - | 50 | ~87 | [2] |
| - | - | 60 | ~85 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Chalcone Synthesis in Ethanol [10]
-
Dissolve the appropriate benzaldehyde (3.23 mmol) in 7 mL of ethanol in a round-bottom flask.
-
Add the corresponding acetophenone (3.26 mmol) to the solution.
-
Add a catalytic amount of KOH (0.391 mmol).
-
Heat the reaction mixture at 40 °C, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization from ethanol.
Protocol 2: Solvent-Free Chalcone Synthesis via Grinding [7]
-
In a mortar, combine the acetophenone (1 equivalent), the desired benzaldehyde (1 equivalent), and solid sodium hydroxide (1 equivalent).
-
Grind the mixture with a pestle for approximately 10 minutes. The mixture will typically become a paste and then solidify.
-
Add distilled water to the mortar and continue to grind to break up the solid.
-
Collect the crude product by vacuum filtration and wash thoroughly with distilled water.
-
Recrystallize the crude solid from 95% ethanol to obtain the pure chalcone.
Visualizations
Caption: Troubleshooting workflow for Claisen-Schmidt reaction.
Caption: Logic diagram for optimizing reaction conditions.
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Solved Preparation of Chalcones- Assignment 1. | Chegg.com [chegg.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. praxilabs.com [praxilabs.com]
- 12. scribd.com [scribd.com]
- 13. iiste.org [iiste.org]
- 14. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
Technical Support Center: Purifying Chalcone Derivatives by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of chalcone derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of chalcone derivatives in a question-and-answer format.
Q1: My chalcone derivative is "oiling out" (separating as a liquid) instead of forming crystals upon cooling. What should I do?
A1: "Oiling out" is a common problem that occurs when the melting point of your compound is lower than the temperature of the solution from which it is crystallizing, or when significant impurities are present, causing a freezing-point depression.[1][2] Here are several strategies to resolve this issue:
-
Increase the Solvent Volume: Your compound may be precipitating too quickly from a highly concentrated solution. Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation level. Allow it to cool more slowly.[2]
-
Lower the Solution Temperature Before Cooling: If using a high-boiling point solvent, the solution temperature might be above the melting point of your chalcone. Try re-dissolving the compound and letting the solution cool slightly before placing it in an ice bath.
-
Change the Solvent System:
-
Select a solvent with a lower boiling point.
-
For mixed solvent systems (e.g., ethanol/water), after dissolving your compound in the "good" solvent (ethanol), add the "poor" solvent (water) at a lower temperature.
-
-
Induce Crystallization Above the Oiling Out Temperature:
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid's surface to create nucleation sites for crystal growth.[3]
-
Seeding: Add a small, pure crystal of your chalcone derivative (a "seed crystal") to the solution as it cools, but before it becomes cloudy. This provides a template for crystallization.
-
-
Purify the Crude Product Further: Impurities can significantly lower the melting point. Consider pre-purification by washing the crude product or using column chromatography to remove impurities before attempting recrystallization.[1]
Q2: I have a very low yield of crystals after recrystallization. How can I improve it?
A2: Low recovery can be due to several factors. Here are some troubleshooting steps:
-
Minimize the Amount of Hot Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. Use only the minimum amount of boiling solvent required to fully dissolve the solid. Any excess will keep more of your product dissolved in the mother liquor upon cooling.
-
Ensure Complete Precipitation:
-
Cool the solution slowly at first, then finish cooling in an ice bath to maximize crystal formation.[3]
-
Allow sufficient time for crystallization. Some derivatives may take longer to crystallize out of solution.
-
-
Check the Purity of the Starting Material: If the initial reaction to synthesize the chalcone had a low yield, the amount of desired product in the crude material will also be low.[4]
-
Avoid Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product might have crystallized on the filter paper. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
-
Recover a Second Crop of Crystals: Concentrate the filtrate (mother liquor) by boiling off some of the solvent and then cool it again to obtain a second, though likely less pure, batch of crystals.
Q3: My purified crystals are still colored, even after recrystallization. How can I remove colored impurities?
A3: Colored impurities can often be removed by treating the solution with activated charcoal.
-
Dissolve the crude chalcone derivative in the appropriate hot solvent.
-
Cool the solution slightly to prevent boiling over when the charcoal is added.
-
Add a small amount of activated charcoal (about 1-2% of the sample's weight) to the solution.
-
Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the clear filtrate to cool slowly to form decolorized crystals.
Note: Using too much charcoal can lead to the loss of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing chalcone derivatives?
A1: Ethanol, particularly 95% ethanol, is the most commonly cited and effective solvent for recrystallizing a wide range of chalcone derivatives.[5][6] Other suitable solvents and solvent systems include:
-
Methanol
-
Acetone
-
Ethyl acetate
-
Hexane/Ethyl Acetate mixtures
-
Hexane/Acetone mixtures[7]
The ideal solvent is one in which the chalcone derivative is highly soluble at high temperatures but poorly soluble at low temperatures. You may need to test several solvents to find the optimal one for your specific derivative.
Q2: How do I choose the right recrystallization solvent?
A2: A good recrystallization solvent should meet the following criteria:
-
The compound of interest should be very soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., in an ice bath).
-
The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or very soluble in the cold solvent (so they remain in the mother liquor).
-
The solvent should not react with the compound being purified.
-
The solvent should be relatively volatile for easy removal from the purified crystals.
A general rule of thumb is that "like dissolves like." Solvents with functional groups similar to the compound being recrystallized are often good candidates.[7]
Q3: Can I use a mixed solvent system for recrystallization?
A3: Yes, a mixed solvent system is useful when no single solvent has the ideal solubility properties. This typically involves a pair of miscible solvents, one in which the chalcone is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).
The general procedure is to dissolve the chalcone in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q4: My crude product is an oil. Can I still purify it by recrystallization?
A4: If your crude product is an oil, it may contain a significant amount of impurities. You can attempt to induce crystallization by:
-
Trituration: Vigorously stirring or grinding the oil with a poor solvent (like ether or hexane) can sometimes cause it to solidify.[8]
-
Column Chromatography: This is often the best method to purify oily products before a final recrystallization step.
-
Washing: Wash the oil with a solution that will remove specific impurities, such as aqueous sodium bicarbonate to remove acidic impurities or sodium metabisulfite to remove unreacted aldehyde.[8]
Data Presentation
Table 1: Common Solvents for Chalcone Recrystallization
| Solvent | Boiling Point (°C) | Common Use | Notes |
| Ethanol (95%) | 78 | General purpose, widely effective for many chalcones.[5][6] | Good for both polar and moderately nonpolar derivatives. |
| Methanol | 65 | Alternative to ethanol, good for more polar chalcones. | Lower boiling point can be advantageous. |
| Acetone | 56 | Good for dissolving a wide range of organic compounds. | Often used in a mixed solvent system with a nonpolar solvent like hexane.[7] |
| Ethyl Acetate | 77 | Effective for moderately polar chalcones. | Can be used in combination with hexane.[7] |
| Hexane | 69 | Typically used as the "poor" solvent in a mixed system. | Good for precipitating less polar chalcones from more polar solvents. |
| Water | 100 | Used as a "poor" solvent with water-miscible organic solvents like ethanol. | Chalcones are generally insoluble in water. |
Table 2: Example Yields of Chalcone Synthesis and Purification
| Synthesis Method | Purification Method | Reported Yield | Reference |
| Aldol Condensation | Recrystallization from Ethanol | 58-89% | [3] |
| Solvent-Free Aldol Condensation | Recrystallization from 95% Ethanol | 65.29% | [5] |
| Grinding Method | Recrystallization | 32.6% | [9][10] |
| Reflux Method | Recrystallization | 9.2% | [9][10] |
Note: Yields are highly dependent on the specific chalcone derivative and reaction conditions.
Experimental Protocols
Protocol 1: Standard Recrystallization Using a Single Solvent (Ethanol)
-
Dissolution: Place the crude chalcone derivative in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of hot ethanol until the chalcone derivative is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove the impurities.
-
Cooling and Crystallization: Remove the flask from the heat source and cover it. Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in the air or in a desiccator.
Protocol 2: Recrystallization Using a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude chalcone derivative in the minimum amount of boiling ethanol in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce complete crystallization.
-
Isolation and Drying: Collect, wash (with a cold ethanol/water mixture), and dry the crystals as described in Protocol 1.
Visualizations
Caption: General workflow for the recrystallization of chalcone derivatives.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. rsc.org [rsc.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
Technical Support Center: Identifying Byproducts of 1-Phenylpent-3-en-1-one Synthesis by GC-MS
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-Phenylpent-3-en-1-one and the subsequent analysis of its byproducts by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its immediate precursors?
A1: this compound is a type of α,β-unsaturated ketone, commonly synthesized via a Claisen-Schmidt condensation, which is a variation of the aldol condensation.[1][2] This reaction involves the base-catalyzed condensation of acetophenone with propionaldehyde.[3] The initial product is a β-hydroxy ketone, which then dehydrates (often with heating) to form the final conjugated enone product.[4]
Q2: My GC-MS chromatogram shows several peaks. What are the most common byproducts I should expect?
A2: Besides the main product and unreacted starting materials (acetophenone and propionaldehyde), several byproducts can form during a Claisen-Schmidt condensation. The most common include:
-
Aldol Addition Product (3-hydroxy-1-phenylpentan-1-one): This is the intermediate formed before the dehydration step. If the reaction is not heated sufficiently or run for a short duration, this intermediate may be present in the final mixture.[4]
-
Self-Condensation Products: Aldehydes and ketones with α-hydrogens can react with themselves. Propionaldehyde can self-condense, and acetophenone can also undergo self-condensation, especially under strong basic conditions, to form products like dypnone (1,3-diphenyl-2-buten-1-one).[5][6]
-
Geometric Isomers: The product, this compound, can exist as E and Z stereoisomers. The E-isomer is typically the major, more stable product, but the Z-isomer may be present as a minor byproduct.[1]
Q3: I have a significant peak with a molecular ion (M+) at m/z 178 that seems to decrease if I heat my sample. What is it?
A3: A peak with a molecular weight of 178 g/mol likely corresponds to the aldol addition intermediate, 3-hydroxy-1-phenylpentan-1-one. This β-hydroxy ketone is known to be thermally labile and can lose a molecule of water (H₂O, 18 g/mol ) in the hot GC injector port to form the desired product (160 g/mol ). This in-situ dehydration explains why its presence might decrease upon heating.
Q4: How can I use mass spectrometry to distinguish the desired product from the starting materials and key byproducts?
A4: Mass spectrometry provides unique fragmentation patterns that act as fingerprints for different compounds. The desired product, this compound (MW 160.21), will show a molecular ion peak at m/z 160. Its most characteristic fragments are typically the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77. By comparing the molecular ions and fragmentation patterns of unknown peaks to the expected values for starting materials and likely byproducts, you can identify the components of your reaction mixture.
Troubleshooting Guide
Problem: Low Yield and Multiple Byproduct Peaks in GC-MS
-
Possible Cause 1: Suboptimal Reaction Temperature. If the temperature is too low, the dehydration of the aldol intermediate may be incomplete, leaving significant amounts of the m/z 178 byproduct. If the temperature is too high, it can promote unwanted side reactions and polymerization.
-
Solution 1: Optimize the reaction temperature. If you observe a large peak for the aldol adduct, consider increasing the temperature or adding a mild acidic workup step to encourage dehydration.[4]
-
Possible Cause 2: Incorrect Stoichiometry or Order of Addition. Using an excess of the enolate source (acetophenone) can lead to self-condensation byproducts. Similarly, a large excess of the aldehyde can also lead to side reactions.
-
Solution 2: Carefully control the stoichiometry of your reactants. A common strategy in mixed aldol condensations is to slowly add the enolizable ketone (acetophenone) to a mixture of the non-enolizable or less-enolizable aldehyde (propionaldehyde) and base to minimize self-condensation.[1]
-
Possible Cause 3: Base Concentration. The concentration and type of base can significantly influence the reaction outcome. A very high concentration of a strong base can promote side reactions.
-
Solution 3: Titrate the amount of base used. Sometimes, using a milder base or a catalytic amount is sufficient to promote the desired reaction without excessive byproduct formation.
Data Presentation: Expected GC-MS Peaks
The following table summarizes the expected molecular weights and key mass fragments for the target product and potential byproducts. Retention times are relative and will depend on the specific GC column and conditions used.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Key MS Fragments (m/z) | Notes |
| This compound | C₁₁H₁₂O | 160.21 | 160 (M⁺) , 105, 77 | Desired Product |
| Acetophenone | C₈H₈O | 120.15 | 120 (M⁺) , 105, 77 | Starting Material |
| Propionaldehyde | C₃H₆O | 58.08 | 58 (M⁺) , 57, 29 | Starting Material |
| 3-Hydroxy-1-phenylpentan-1-one | C₁₁H₁₄O₂ | 178.23 | 178 (M⁺) , 160 (M⁺-H₂O), 105, 77 | Aldol Adduct |
| Dypnone | C₁₆H₁₄O | 222.28 | 222 (M⁺) , 207, 105, 77 | Acetophenone Self-Condensation |
Experimental Protocols
Protocol: Sample Preparation and GC-MS Analysis
-
Sample Preparation: Quench the reaction mixture by adding it to a separatory funnel containing a suitable organic solvent (e.g., ethyl acetate) and water. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to neutralize the base, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dilute a small aliquot of the crude residue in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL for GC-MS analysis.
-
GC-MS Parameters: The following are typical starting parameters that may require optimization.
-
GC System: Agilent GC-MS system (or equivalent).
-
Column: DB-5ms fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[2]
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Visualizations
Caption: Logical workflow for identifying products and byproducts via GC-MS.
Caption: Main synthesis pathway versus a common side reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
- 7. Bot Verification [rasayanjournal.co.in]
Improving the yield of 1-Phenylpent-3-en-1-one in base-catalyzed condensation
Technical Support Center: Base-Catalyzed Condensation Reactions
Welcome to the technical support center for optimizing base-catalyzed condensation reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals improve reaction yields and purity.
Note on Target Compound: The specified target, 1-Phenylpent-3-en-1-one, is a γ,δ-unsaturated ketone, which is not a product of a standard base-catalyzed aldol condensation. Aldol condensations typically yield α,β-unsaturated carbonyl compounds. This guide will focus on the principles of optimizing a classic and closely related reaction—the Claisen-Schmidt condensation between benzaldehyde and butan-2-one to form (E)-4-phenylpent-3-en-2-one. The strategies and troubleshooting logic presented here are broadly applicable to a wide range of crossed aldol condensations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the base-catalyzed condensation of an aromatic aldehyde with a ketone.
Q1: Why is the yield of my final product, the α,β-unsaturated ketone, consistently low?
A1: Low yields can stem from several factors:
-
Side Reactions: The most common issue is the formation of unintended side products. The ketone can undergo self-condensation if it reacts with itself before reacting with the aldehyde. Additionally, if the aldehyde is enolizable, it can also self-condense. Using a non-enolizable aldehyde like benzaldehyde minimizes this possibility.[1][2]
-
Unfavorable Equilibrium: The initial aldol addition step is often reversible. If the reaction conditions do not favor the subsequent dehydration, the equilibrium may lie towards the starting materials, resulting in a low overall yield.[3]
-
Suboptimal Reaction Conditions: Incorrect base concentration, temperature, or reaction time can significantly impact the yield. Each specific reaction has an optimal set of conditions that must be determined.
-
Product Degradation: The desired enone product may be unstable in strongly basic conditions over long reaction times, leading to decomposition or polymerization.
Q2: How can I prevent the self-condensation of the ketone?
A2: To favor the desired crossed-aldol product and minimize ketone self-condensation, the aldehyde should be the more reactive electrophile. A common strategy involves adding the aldehyde slowly to a mixture of the ketone and the base.[1] This ensures that the enolate formed from the ketone is present in a low concentration and is more likely to react with the abundant aldehyde rather than another ketone molecule.
Q3: I am isolating the β-hydroxy ketone (aldol addition product) instead of the desired α,β-unsaturated ketone. How do I promote the dehydration step?
A3: The dehydration of the intermediate β-hydroxy ketone to the final enone is a critical step in the condensation reaction.
-
Increase Temperature: Heating the reaction mixture is the most common method to drive the elimination of water.[3] Aldol addition is often favored at lower temperatures (0-25°C), while the condensation (dehydration) is favored at higher temperatures (>50°C).
-
Stronger Base: Using a stronger base can facilitate the E1cB elimination mechanism that leads to dehydration.[4]
-
Acidic Workup and Heat: In some cases, the aldol addition product is isolated first and then dehydrated under acidic conditions with heating.
Q4: What is the optimal choice of base and solvent for this reaction?
A4: The choice of base and solvent is crucial.
-
Base: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used strong bases that are effective for this type of condensation. The concentration should be carefully controlled; too high a concentration can promote side reactions. For ketones with multiple possible enolates, a sterically hindered base like lithium diisopropylamide (LDA) can provide regioselectivity under kinetic control, though this is more complex.[5]
-
Solvent: Ethanol or a mixture of ethanol and water is a common solvent system. It is effective at dissolving the organic reactants while also being compatible with the aqueous base solution.
Q5: Can the Cannizzaro reaction of benzaldehyde interfere with my desired reaction?
A5: Yes. The Cannizzaro reaction is a disproportionation of a non-enolizable aldehyde (like benzaldehyde) into a carboxylic acid and an alcohol, and it is also promoted by strong bases.[6] This can become a significant side reaction if the concentration of the base is too high or if the reaction is run for an extended period at high temperatures, consuming the benzaldehyde and reducing the yield of the desired aldol product. Using a stoichiometric amount of the aldehyde or a slight excess of the ketone can help mitigate this.
Data Presentation: Optimizing Reaction Parameters
The yield and selectivity of the base-catalyzed condensation are highly dependent on reaction conditions. The following table summarizes the general effects of key parameters.
| Parameter | Condition | Primary Product | Expected Yield/Selectivity Outcome | Citation |
| Temperature | Low (e.g., 0-25°C) | β-Hydroxy Ketone (Aldol Addition) | Favors the initial addition product; dehydration is slow or does not occur. | [3] |
| High (e.g., 50-100°C) | α,β-Unsaturated Ketone (Condensation) | Promotes the elimination of water, driving the reaction to the final conjugated product. | [3] | |
| Base Strength | Weak/Mild (e.g., Na₂CO₃) | β-Hydroxy Ketone (Aldol Addition) | May not be sufficient to promote efficient dehydration. | [6] |
| Strong (e.g., NaOH, KOH) | α,β-Unsaturated Ketone (Condensation) | Effectively catalyzes both the addition and the subsequent dehydration. | [4] | |
| Reactant Addition | Aldehyde added to Ketone/Base | Crossed-Aldol Product | Minimizes ketone self-condensation by keeping the enolate concentration low. | [1] |
| All reactants mixed at once | Mixture of Products | Can lead to significant amounts of ketone self-condensation products, reducing the desired product yield. | [3] |
Experimental Protocols
Protocol: Synthesis of (E)-4-Phenylpent-3-en-2-one
This protocol provides a representative method for the base-catalyzed crossed aldol condensation of benzaldehyde and butan-2-one.
Materials:
-
Benzaldehyde (freshly distilled, 1 equivalent)
-
Butan-2-one (1.2 equivalents)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Stir plate and magnetic stir bar
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, prepare a solution of sodium hydroxide (1.1 equivalents) in a 1:1 mixture of water and ethanol (e.g., 10 mL water, 10 mL ethanol). Cool the solution in an ice bath to approximately 10-15°C.
-
Reactant Addition: To the cooled base solution, add the butan-2-one (1.2 equivalents) dropwise with vigorous stirring.
-
Aldehyde Addition: After the ketone has been added, add the benzaldehyde (1 equivalent) to the mixture very slowly, drop by drop, over 20-30 minutes. Ensure the temperature of the reaction mixture does not rise above 25°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing cold water. Neutralize the solution by slowly adding dilute hydrochloric acid (HCl) until it is slightly acidic (pH ~6). An oily layer or a solid precipitate of the crude product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 25 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure (E)-4-phenylpent-3-en-2-one.
Visualizations
Reaction Pathway
The following diagram illustrates the base-catalyzed mechanism for the formation of an α,β-unsaturated ketone from benzaldehyde and butan-2-one.
References
Technical Support Center: Stereoselective Synthesis of Chalcone Analogs
Welcome to the technical support center for the stereoselective synthesis of chalcone analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find a series of question-and-answer guides addressing specific issues that may arise during your experiments.
Q1: I am getting a low enantiomeric excess (ee%) in my organocatalyzed Michael addition to a chalcone. What are the potential causes and how can I improve it?
A1: Low enantiomeric excess in organocatalyzed Michael additions to chalcones is a common issue that can stem from several factors. Here is a systematic guide to troubleshooting and improving your results.
Potential Causes and Solutions:
-
Catalyst Choice and Loading: The choice of organocatalyst is critical. For instance, cinchona alkaloid-derived squaramide catalysts have shown high efficiency in the Michael addition of nitromethane to chalcones.[1] If you are using a proline-based catalyst, side reactions such as the formation of oxazolidinones or azomethine ylides might be occurring, which can be suppressed by using an excess of the ketone.[2]
-
Troubleshooting:
-
Screen Different Catalysts: If one type of organocatalyst (e.g., a primary amine) is giving low ee%, try a different class, such as a thiourea-based or squaramide-based catalyst.
-
Optimize Catalyst Loading: While typically 10 mol% is a good starting point, varying the catalyst loading (e.g., from 5 mol% to 20 mol%) can sometimes improve enantioselectivity.
-
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction and, therefore, the stereochemical outcome. For example, in the Michael addition of diethyl malonate to chalcone catalyzed by a Nickel-Sparteine complex, toluene was found to be the most suitable solvent, with more polar solvents like ethanol and THF affording lower enantioselectivity. In other systems, dichloromethane has been shown to be superior for achieving high ee values.[1]
-
Troubleshooting:
-
Solvent Screening: Perform the reaction in a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile, and a protic solvent like ethanol).
-
Solvent Purity: Ensure you are using anhydrous solvents, as water can interfere with the catalyst-substrate interaction.
-
-
-
Reaction Temperature: Temperature plays a crucial role in the selectivity of asymmetric reactions. Lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Troubleshooting:
-
Lower the Temperature: If your reaction is running at room temperature, try cooling it to 0 °C or even lower (e.g., -20 °C or -78 °C).
-
Monitor Reaction Time: Be aware that lowering the temperature will likely increase the required reaction time.
-
-
-
Substrate Effects (Electronic and Steric): The electronic and steric properties of the substituents on both the chalcone and the nucleophile can impact the stereochemical outcome. Electron-withdrawing or electron-donating groups can alter the reactivity of the Michael acceptor and its interaction with the catalyst.
-
Troubleshooting:
-
Analyze Substituent Effects: If you are working with a library of analogs, look for trends between the electronic nature of your substituents and the observed ee%. This can provide insight into the mechanism and guide the design of future substrates.
-
-
Data Presentation: Enantioselective Michael Addition of Nitromethane to Chalcone Derivatives with a Chiral Squaramide Catalyst [1]
| Entry | R1 | R2 | Yield (%) | ee% |
| 1 | H | H | 45.2 | 81.4 |
| 2 | H | 6-Me | 43.5 | 91.5 |
| 3 | H | 8-Me | 41.3 | 86.0 |
| 4 | 2-Cl | H | 42.6 | 91.8 |
| 5 | 2-Cl | 6-Me | 40.5 | 99.0 |
| 6 | 2-F | 6-Me | 41.2 | 92.0 |
| 7 | 4-Cl | 6-Me | 44.1 | 95.9 |
| 8 | 4-Cl | 8-Me | 40.3 | 96.0 |
| 9 | 2,4-diCl | 6-Me | 43.7 | 92.5 |
Reaction Conditions: Chalcone derivative (0.45 mmol), nitromethane (0.9 mmol), and catalyst (10 mol%) in CH2Cl2 (4 mL) at room temperature for 72 h.
Q2: My diastereoselective reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?
A2: Achieving high diastereoselectivity can be challenging and is influenced by a combination of steric and electronic factors, as well as reaction conditions.
Potential Causes and Solutions:
-
Choice of Catalyst and Reagents: The catalyst and reagents play a direct role in the facial selectivity of the reaction.
-
Troubleshooting:
-
Bulky Catalysts/Reagents: Employing sterically more demanding catalysts or reagents can enhance facial bias. For example, in an aldol reaction, using a bulkier silyl group for the enolate can favor the formation of one diastereomer.
-
Chelation Control: For substrates with chelating groups, using a Lewis acid that can form a rigid chelated intermediate can lock the conformation and lead to higher diastereoselectivity.
-
-
-
Solvent: The solvent can influence the conformation of the substrate and the transition state.
-
Troubleshooting:
-
Vary Solvent Polarity: Test a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., methanol, ethanol).
-
-
-
Temperature: As with enantioselectivity, lower temperatures generally lead to higher diastereoselectivity.
-
Troubleshooting:
-
Reduce Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).
-
-
-
Additives: The presence of additives can sometimes influence the stereochemical outcome.
-
Troubleshooting:
-
Lewis Acid/Base Additives: In some cases, the addition of a catalytic amount of a Lewis acid or base can assist in organizing the transition state.
-
-
Q3: I am having trouble purifying my chiral chalcone analog. What are the best practices for purification and for determining the enantiomeric excess?
A3: Purification of chiral chalcone analogs and accurate determination of their enantiomeric purity are crucial steps.
Purification Strategies:
-
Flash Column Chromatography: This is the most common method for purifying chalcone derivatives.
-
Troubleshooting Poor Separation:
-
Optimize Solvent System: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation of your product from impurities.
-
Use High-Quality Silica: Ensure you are using high-purity silica gel.
-
Recrystallization: If chromatography fails to yield pure product, recrystallization from a suitable solvent (e.g., ethanol) can be an effective purification method.[3][4]
-
-
Determination of Enantiomeric Excess (ee%):
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the ee% of chiral compounds.
-
Method Development:
-
Column Selection: Chiral stationary phases (CSPs) are necessary. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H), are often effective for chalcone analogs.[1][5]
-
Mobile Phase Optimization: A typical mobile phase for chiral separations is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving baseline separation of the enantiomers.
-
Additives: For acidic or basic compounds, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
-
-
Experimental Protocol: Chiral HPLC Analysis of a Chalcone Derivative [1]
-
Column: Daicel Chiralpak AD-H
-
Mobile Phase: Hexane/Ethanol = 50:50
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Typical Retention Times: tR(minor) and tR(major) will vary depending on the specific chalcone analog. For example, for (-)-1-(4-chlorophenyl)-3-(4-((6-methylquinazolin-4-yl)oxy)phenyl)-4-nitrobutan-1-one, tR(minor) = 9.15 min and tR(major) = 10.43 min.[6]
Experimental Protocols
Protocol 1: Enantioselective Michael Addition of Diethyl Malonate to Chalcone using a Nickel-Sparteine Complex[3]
-
Catalyst Preparation: In a dry flask under a nitrogen atmosphere, stir NiCl2 (13 mg, 10 mol%) and (-)-Sparteine (0.024 mL, 10 mol%) in dry Toluene (5 mL) at room temperature for 6 hours.
-
Reaction Setup: Slowly add chalcone (0.393 g, 1.89 mmol) to the catalyst mixture. Stir for an additional 30 minutes.
-
Addition of Nucleophile: Slowly add a solution of diethyl malonate (0.345 mL, 2.26 mmol) in dry Toluene (2 mL).
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is fully consumed (monitor by TLC).
-
Work-up: Concentrate the reaction mixture in vacuo. Quench the reaction with dilute HCl and extract with ethyl acetate. Separate the organic layer and dry over Na2SO4.
-
Purification: Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (90:10) to afford the desired product.
Protocol 2: General Aldol Condensation for Chalcone Synthesis[5]
-
Reaction Setup: Dissolve the corresponding benzaldehyde (3.23 mmol) in 7 mL of ethanol in a conical vial.
-
Addition of Reagents: Add the corresponding acetophenone (3.26 mmol) and KOH (0.391 mmol).
-
Reaction Conditions: Heat the mixture at 40 °C in an ultrasound bath until the reaction is complete (monitor by 1H-NMR).
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Recrystallize the resulting solid from ethanol or purify by column chromatography.
Visualizations
Caption: A general experimental workflow for stereoselective chalcone synthesis.
Caption: Troubleshooting guide for low enantiomeric excess in chalcone synthesis.
References
- 1. Synthesis of Chiral Chalcone Derivatives Catalyzed by the Chiral Cinchona Alkaloid Squaramide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
Navigating Challenges in Michael Addition Reactions with Chalcones: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the Michael addition reaction involving chalcones is a cornerstone of carbon-carbon bond formation. However, achieving high yields can often be a challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these crucial experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Michael addition reactions with chalcones?
Low yields in Michael addition reactions with chalcones can stem from several factors. These include steric hindrance on the chalcone or the nucleophile, unfavorable electronic effects of substituents, the use of an inappropriate catalyst or solvent, and the occurrence of side reactions such as polymerization or retro-Michael addition.[1][2]
Q2: How do substituents on the chalcone aromatic rings affect the reaction yield?
The electronic properties of substituents on the aromatic rings of the chalcone significantly influence the reaction's success. Electron-withdrawing groups on the benzaldehyde-derived ring generally enhance the electrophilicity of the β-carbon, favoring the Michael addition and often leading to higher yields.[3][4] Conversely, electron-donating groups can decrease the reactivity of the chalcone, potentially lowering the yield.[4][5]
Q3: Can the choice of solvent impact the reaction outcome?
Absolutely. The solvent plays a critical role in stabilizing the reactants and intermediates. Polar protic solvents like ethanol and methanol can facilitate the formation of the carbanion from the active methylene compound, leading to shorter reaction times.[4] However, the solubility of the chalcone derivatives is also a key consideration; low solubility can result in poor yields.[4] In some cases, solvent-free conditions or the use of ionic liquids have been shown to improve yields and reaction times.[5][6]
Q4: Are there alternative energy sources that can improve the yield of Michael addition reactions?
Yes, alternative energy sources like microwave irradiation and ultrasound have been successfully employed to enhance the efficiency of Michael addition reactions with chalcones.[5][7] These methods can lead to significantly shorter reaction times and improved yields, often under milder conditions and sometimes even in the absence of a solvent.[5][7]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your Michael addition experiments with chalcones and provides actionable solutions.
Problem 1: Low or No Product Formation
Possible Causes:
-
Inactive Catalyst: The chosen catalyst may not be effective for your specific substrate combination.
-
Poor Nucleophile Generation: The base used may not be strong enough to deprotonate the active methylene compound effectively.
-
Low Reactivity of Chalcone: Steric hindrance or electron-donating groups on the chalcone can reduce its electrophilicity.
-
Incorrect Solvent: The solvent may not be suitable for the reactants, leading to poor solubility or unfavorable reaction kinetics.
-
Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.
Solutions:
-
Catalyst Screening: Experiment with different types of catalysts, such as organocatalysts (e.g., rosin-derived squaramide), bases (e.g., K₂CO₃, KOH), or metal complexes.[4][8]
-
Base Optimization: If using a base, consider stronger bases or different base/solvent combinations.
-
Modify Reaction Conditions: For less reactive chalcones, increasing the reaction temperature or switching to microwave or ultrasound-assisted synthesis can be beneficial.[5][7]
-
Solvent Selection: Test a range of solvents with varying polarities to find the optimal medium for your reaction.[4]
Problem 2: Presence of Multiple Byproducts
Possible Causes:
-
Side Reactions: Strong bases can promote side reactions like auto-condensation of the nucleophile, polymerization of the chalcone, or bis-addition products.[4]
-
Retro-Michael Addition: The Michael adduct can revert to the starting materials under certain conditions.
-
1,2-Addition: Strong, hard nucleophiles may preferentially attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-addition).
Solutions:
-
Milder Reaction Conditions: Use a milder base or catalyst to minimize side reactions. Using a catalytic amount of a weaker base like K₂CO₃ can be effective.[4]
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants to reduce the likelihood of bis-addition.
-
Temperature and Time Optimization: Running the reaction at a lower temperature for a longer duration may favor the desired Michael adduct.
-
Choose Appropriate Nucleophiles: Soft nucleophiles are more likely to undergo 1,4-addition.
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Similar Polarity of Product and Starting Materials: The Michael adduct may have a similar polarity to the unreacted chalcone or other byproducts, making separation by column chromatography challenging.
-
Oily Product: The product may not crystallize easily, making isolation by recrystallization difficult.
Solutions:
-
Recrystallization: If the product is a solid, attempt recrystallization from different solvent systems.
-
Column Chromatography Optimization: Experiment with different solvent gradients and stationary phases for column chromatography.
-
Derivative Formation: In some cases, converting the product to a crystalline derivative can aid in purification.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the yield of Michael addition reactions under various conditions, providing a comparative overview for optimizing your experiments.
| Chalcone Substituent (R¹) | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H | Malononitrile | Rosin-derived squaramide (0.3 mol%) | CH₂Cl₂ | Room Temp. | 36 | 99 | [8] |
| 4-Me | Malononitrile | Rosin-derived squaramide (0.3 mol%) | CH₂Cl₂ | Room Temp. | 36 | 91 | [8] |
| 4-OMe | Malononitrile | Rosin-derived squaramide (0.3 mol%) | CH₂Cl₂ | Room Temp. | 36 | 92 | [8] |
| 4-F | Malononitrile | Rosin-derived squaramide (0.3 mol%) | CH₂Cl₂ | Room Temp. | 36 | 95 | [8] |
| 4-Cl | Malononitrile | Rosin-derived squaramide (0.3 mol%) | CH₂Cl₂ | Room Temp. | 36 | 97 | [8] |
| 4-Br | Malononitrile | Rosin-derived squaramide (0.3 mol%) | CH₂Cl₂ | Room Temp. | 36 | 96 | [8] |
| H | Malononitrile | I₂/K₂CO₃ | MeOH | Room Temp. | 2 | 95 | [4] |
| H | Diethyl malonate | K₂CO₃ | Water (Microwave) | 82-84 | 0.017 | 92 | [7] |
| 4-Cl | Diethyl malonate | K₂CO₃ | Water (Microwave) | 85-87 | 0.021 | 93 | [7] |
| 4-NO₂ | Diethyl malonate | K₂CO₃ | Water (Microwave) | 88-91 | 0.008 | 87 | [7] |
Experimental Protocols
General Procedure for Rosin-Derived Squaramide Catalyzed Michael Addition
-
Dissolve the rosin-derived squaramide catalyst (0.0003 mmol, 0.3 mol%) in dichloromethane (0.5 mL).[8]
-
To this solution, add malononitrile (0.12 mmol) followed by the chalcone derivative (0.1 mmol).[8]
-
Stir the resulting mixture at room temperature for 36 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, isolate the product by flash silica gel chromatography using an ethyl acetate/petroleum ether eluent system.[8]
General Procedure for Microwave-Assisted Michael Addition in Water
-
In a reaction vessel, mix the chalcone (5 mmol), the active methylene compound (5 mmol), and potassium carbonate (10 mmol).[7]
-
Add water (2 mL) to the mixture.[7]
-
Place the vessel in a microwave reactor and irradiate (e.g., 480 W with pulses of 30 seconds followed by 10 seconds of cooling).[7]
-
Monitor the reaction until completion.
-
After cooling, filter the solid product, wash with excess water, and dry.
-
Recrystallize the product from a suitable solvent system (e.g., EtOAc:petroleum ether).[7]
Visualizing Troubleshooting and Reaction Pathways
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Factors Influencing Michael Addition Yield
Caption: Key factors that influence the overall reaction yield.
General Michael Addition Pathway
Caption: A simplified pathway of the Michael addition reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aza-Michael addition by ball milling - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00133H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. The reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Resolving E/Z Isomers of 1-Phenylpent-3-en-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of E/Z isomers of 1-Phenylpent-3-en-1-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of separating the E/Z isomers of this compound.
Issue 1: Poor or no separation of E/Z isomers using High-Performance Liquid Chromatography (HPLC).
-
Question: We are attempting to separate the E and Z isomers of this compound via HPLC, but we are observing a single broad peak or two very poorly resolved peaks. What are the potential causes and solutions?
-
Answer: Poor resolution in HPLC can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Optimize the Mobile Phase: The polarity of the mobile phase is critical for separating geometric isomers.[1]
-
If using reversed-phase HPLC (e.g., C18 column): Start with a mobile phase of acetonitrile and water. Gradually increase the percentage of water to increase the retention time and potentially improve separation. If acetonitrile is not effective, try methanol as the organic modifier.
-
If using normal-phase HPLC (e.g., silica column): A mobile phase consisting of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or isopropanol is a good starting point. Adjust the ratio to optimize separation; increasing the proportion of the more polar solvent will decrease retention times.[2]
-
-
Evaluate the Stationary Phase: Standard C18 columns may not always provide sufficient selectivity for E/Z isomers. Consider the following alternatives:
-
Phenyl Stationary Phases: Columns with phenyl-based stationary phases can offer different selectivity for aromatic compounds and their isomers due to potential π-π interactions.[3]
-
Silver Ion (Ag+) Chromatography: Silica gel impregnated with silver nitrate can be used to separate E/Z isomers due to the differential interaction of the silver ions with the π-electrons of the double bond.[4]
-
-
Adjust Flow Rate and Temperature:
-
Lowering the flow rate can sometimes improve resolution by allowing more time for the isomers to interact with the stationary phase.
-
Temperature can also affect selectivity. Try running the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves resolution.
-
-
Check for Co-elution with Impurities: Ensure that the peak you are observing is not a co-elution of one or both isomers with an impurity from the synthesis. Analyze the starting materials and the crude product mixture by another analytical method if possible.
-
Issue 2: Difficulty in inducing crystallization for fractional crystallization.
-
Question: We are trying to separate the E/Z isomers of this compound by fractional crystallization, but we are unable to obtain any crystals. What can we do?
-
Answer: Inducing crystallization can be a challenging step. Here are some common techniques to try:
-
Solvent Selection: The choice of solvent is crucial. You are looking for a solvent in which one isomer is significantly less soluble than the other at a given temperature.
-
Systematically screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and mixtures thereof).
-
The ideal solvent will be one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure desired isomer, add a single crystal to the saturated solution to act as a seed for further crystal growth.
-
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to the formation of small, impure crystals or an oil.
-
Solvent Evaporation: If slow cooling does not yield crystals, try slow evaporation of the solvent from the saturated solution in a loosely covered container.
-
Frequently Asked Questions (FAQs)
Synthesis and Characterization
-
Question: How is a mixture of E/Z isomers of this compound typically synthesized?
-
Answer: A common method for synthesizing α,β-unsaturated ketones like this compound is through a Claisen-Schmidt or crossed aldol condensation reaction between benzaldehyde and 3-pentanone.[5][6] This reaction is often base-catalyzed and can produce a mixture of E and Z isomers.
-
Question: How can we differentiate between the E and Z isomers of this compound using analytical techniques?
-
Answer:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for distinguishing between E and Z isomers. The coupling constant (J-value) between the vinylic protons is typically larger for the trans (E) isomer (usually in the range of 12-18 Hz) compared to the cis (Z) isomer (usually 6-12 Hz). The chemical shifts of the protons can also differ due to different steric environments.[7][8]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The E and Z isomers of α,β-unsaturated ketones often exhibit different UV-Vis absorption spectra. The E isomer, being generally more stable and planar, may have a longer wavelength of maximum absorption (λmax) and a higher molar absorptivity (ε) compared to the less planar Z isomer.[9][10][11][12][13]
-
Separation Techniques
-
Question: What are the primary methods for resolving the E/Z isomers of this compound?
-
Answer: The two main laboratory-scale techniques for separating E/Z isomers are chromatography and fractional crystallization.
-
Chromatography (HPLC and Column Chromatography): This method separates isomers based on their differential partitioning between a stationary phase and a mobile phase.
-
Fractional Crystallization: This technique relies on differences in the solubility of the E and Z isomers in a particular solvent.
-
-
Question: Which technique, chromatography or crystallization, is generally preferred?
-
Answer: The choice of technique depends on the specific properties of the isomers and the scale of the separation.
-
Chromatography often provides better separation for isomers with very similar physical properties but can be more time-consuming and require larger volumes of solvent for preparative scale work.
-
Fractional crystallization can be a more efficient method for large-scale separations if a suitable solvent system can be found, but it is often less predictable and may require more optimization.
-
Experimental Protocols
Preparative HPLC Separation of E/Z Isomers
This protocol provides a general methodology for the separation of E/Z isomers of this compound using preparative HPLC. Optimization will be required based on the specific instrument and column used.
| Parameter | Recommended Starting Conditions |
| Column | Phenyl-Hexyl, 10 µm, 250 x 21.2 mm |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water |
| Flow Rate | 15 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 500 µL of a 10 mg/mL solution in mobile phase |
| Temperature | Ambient (e.g., 25 °C) |
Fractional Crystallization
This protocol outlines a general procedure for separating E/Z isomers via fractional crystallization. The key is to identify a suitable solvent.
| Step | Procedure |
| 1. Solvent Screening | Test the solubility of the E/Z mixture in various solvents (e.g., hexane, ethanol, ethyl acetate, methanol, and mixtures) at room temperature and at their boiling points to find a solvent where the compound has moderate solubility at high temperature and low solubility at low temperature. |
| 2. Dissolution | Dissolve the E/Z mixture in a minimal amount of the chosen hot solvent to create a saturated solution. |
| 3. Cooling | Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in an ice bath or refrigerator. |
| 4. Isolation | Collect the first crop of crystals by vacuum filtration. These crystals will be enriched in the less soluble isomer. |
| 5. Recrystallization | Recrystallize the collected crystals from the same solvent to improve purity. |
| 6. Mother Liquor | The mother liquor will be enriched in the more soluble isomer. The solvent can be partially evaporated and the crystallization process repeated to obtain a second crop of crystals enriched in the other isomer. |
Data Presentation
The following table presents representative HPLC data for the separation of geometric isomers of a related α,β-unsaturated ketone. This data is for illustrative purposes to provide an expectation of the type of results that may be obtained.
Table 1: Representative HPLC Separation Data for Chalcone Isomers
| Isomer | Retention Time (min) | Resolution (Rs) |
| Z-Isomer | 8.5 | \multirow{2}{*}{1.8} |
| E-Isomer | 9.8 | |
| Data is hypothetical and for illustrative purposes. Actual retention times and resolution will vary depending on the specific experimental conditions. |
Visualizations
Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and isomer separation.
Logical Flow for Troubleshooting Poor HPLC Resolution
Caption: Decision tree for troubleshooting poor HPLC resolution of E/Z isomers.
References
- 1. tutorchase.com [tutorchase.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - how do i synthesize (E) 2-methyl-1-phenylpent-1-en-3-one? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Reactions of aldehydes and ketones [ouci.dntb.gov.ua]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 1-Phenylpent-3-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Predicted NMR Spectral Data for 1-Phenylpent-3-en-1-one
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of chemical shift trends for similar α,β-unsaturated ketones and established NMR principles.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 1.15 | Triplet | 7.4 |
| H-4 | 2.70 | Quartet | 7.4 |
| H-3 | 6.90 | Doublet of Triplets | 16.0, 1.5 |
| H-2 | 7.55 | Doublet | 16.0 |
| Phenyl (ortho) | 7.50-7.55 | Multiplet | |
| Phenyl (meta, para) | 7.35-7.45 | Multiplet |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-5 | 8.2 |
| C-4 | 34.5 |
| C-3 | 148.0 |
| C-2 | 125.0 |
| C-1 | 200.5 |
| Phenyl (ipso) | 134.5 |
| Phenyl (ortho) | 128.5 |
| Phenyl (meta) | 129.0 |
| Phenyl (para) | 130.5 |
Comparative Analysis with a Structurally Related Compound
For a practical comparison, the experimental NMR data for trans-4-phenyl-3-buten-2-one, a structurally analogous α,β-unsaturated ketone, is presented below. This comparison helps to validate the predicted chemical shifts for this compound.
Table 3: Experimental ¹H NMR Data for trans-4-Phenyl-3-buten-2-one (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methyl | 2.38 | Singlet | |
| H-3 | 6.70 | Doublet | 16.3 |
| H-4 | 7.51 | Doublet | 16.3 |
| Phenyl | 7.30-7.55 | Multiplet |
Table 4: Experimental ¹³C NMR Data for trans-4-Phenyl-3-buten-2-one (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| Methyl | 27.5 |
| C-3 | 130.7 |
| C-2 | 143.5 |
| C-1 | 198.2 |
| Phenyl (ipso) | 134.5 |
| Phenyl (ortho) | 128.4 |
| Phenyl (meta) | 129.0 |
| Phenyl (para) | 130.5 |
The comparison reveals similar chemical shift ranges for the vinylic and aromatic protons and carbons, supporting the predicted values for this compound. The primary difference lies in the signals corresponding to the alkyl chain attached to the carbonyl group.
Alternative Analytical Techniques
While NMR spectroscopy is the most powerful tool for detailed structural elucidation, other techniques can provide complementary information for the characterization of α,β-unsaturated ketones:
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present. The characteristic C=O stretching vibration for a conjugated ketone typically appears in the range of 1650-1685 cm⁻¹. The C=C stretching of the alkene is observed around 1600-1640 cm⁻¹.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which can aid in structural confirmation.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated system in α,β-unsaturated ketones gives rise to a characteristic π → π* absorption band, typically in the range of 210-250 nm.
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a compound like this compound is outlined below.
4.1. Sample Preparation
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
4.2. ¹H NMR Spectroscopy
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-32
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time (aq): 3-4 seconds
-
Spectral width (sw): 16 ppm (centered around 6 ppm)
-
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
4.3. ¹³C NMR Spectroscopy
-
Acquire the spectrum on the same NMR spectrometer.
-
Typical acquisition parameters for a proton-decoupled spectrum:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Relaxation delay (d1): 2 seconds
-
Acquisition time (aq): 1-2 seconds
-
Spectral width (sw): 240 ppm (centered around 120 ppm)
-
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Workflow for NMR Spectral Assignment
The logical workflow for assigning the NMR spectra of an organic compound is depicted in the following diagram.
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Phenylpent-3-en-1-one
This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-Phenylpent-3-en-1-one. For researchers, scientists, and professionals in drug development, understanding these fragmentation pathways is crucial for the structural elucidation and identification of this and related compounds. This document compares the fragmentation of this compound with its structural isomer, 1-Phenyl-1-penten-3-one, and its saturated analog, 1-Phenylpentan-3-one, supported by experimental data and detailed methodologies.
Predicted Fragmentation Pattern of this compound
This compound, a β,γ-unsaturated ketone, exhibits a characteristic fragmentation pattern under electron ionization. The molecular ion (M+) is expected to be observed, and its fragmentation is governed by several key pathways, including α-cleavage and rearrangements.
A proposed fragmentation pattern for this compound is detailed below.[1] The primary fragmentation involves cleavages adjacent to the carbonyl group (α-cleavage) and rearrangements involving the phenyl group and the double bond.
Table 1: Key Mass Fragments for this compound [1]
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 160 | [C₁₁H₁₂O]⁺• (Molecular Ion) | 20 |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | 100 |
| 91 | [C₇H₇]⁺ (Tropylium ion) | 30 |
| 77 | [C₆H₅]⁺ (Phenyl cation) | 45 |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | 35 |
Note: Relative intensities are estimated from the provided spectrum and may vary based on experimental conditions.
Comparative Analysis
The fragmentation pattern of a molecule is highly dependent on its structure. Here, we compare this compound with its α,β-unsaturated isomer and its saturated counterpart to highlight these differences.
Comparison with 1-Phenyl-1-penten-3-one (Isomer)
1-Phenyl-1-penten-3-one is an α,β-unsaturated ketone, meaning the double bond is conjugated with the carbonyl group. This conjugation significantly stabilizes the molecular ion and influences the fragmentation pathways.
Table 2: Fragmentation Comparison of this compound and 1-Phenyl-1-penten-3-one
| m/z | This compound Fragment | 1-Phenyl-1-penten-3-one Fragment[2] | Key Differences |
| 160 | [M]⁺• | [M]⁺• | The molecular ion of the conjugated isomer is generally more stable and thus more abundant. |
| 131 | - | [M-C₂H₅]⁺ | Loss of the ethyl group via α-cleavage is prominent in the conjugated isomer, forming a stable cinnamoyl-type cation. |
| 105 | [C₆H₅CO]⁺ | - | This fragment is dominant for the β,γ-unsaturated isomer but less significant for the α,β-isomer where cleavage of the C-C bond next to the phenyl group is less favored. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | The tropylium ion is a common fragment for both, arising from rearrangement of the benzyl portion of the molecule. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | The phenyl cation is observed in both spectra, typically formed from the benzoyl or tropylium ions. |
| 57 | - | [C₂H₅CO]⁺ | α-cleavage on the other side of the carbonyl group leads to the formation of this fragment in the α,β-isomer. |
The key distinction lies in the initial fragmentation steps. For 1-Phenyl-1-penten-3-one, the conjugation favors cleavage that retains the conjugated system, leading to a prominent peak at m/z 131. In contrast, this compound readily undergoes cleavage to form the stable benzoyl cation (m/z 105).
Comparison with 1-Phenylpentan-3-one (Saturated Analog)
The absence of a double bond in 1-Phenylpentan-3-one leads to a more straightforward fragmentation pattern dominated by α-cleavage and the McLafferty rearrangement.
Table 3: Fragmentation Comparison with Saturated Analog
| m/z | This compound Fragment | 1-Phenylpentan-3-one Fragment | Influence of the Double Bond |
| 160 | [M]⁺• | [M]⁺• (m/z 162) | The double bond in this compound introduces a site of unsaturation, lowering the molecular weight by 2 Da. |
| 105 | [C₆H₅CO]⁺ | [C₆H₅CH₂CH₂]⁺ | The saturated analog favors cleavage to form a stable alkyl-substituted benzyl cation. The benzoyl cation is less prominent. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | The tropylium ion is a major fragment in both, indicating the benzyl moiety is a key structural feature driving fragmentation.[3] |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | The phenyl cation is common to both. |
| 57 | - | [C₂H₅CO]⁺ | α-cleavage leading to the loss of the benzyl group is a major pathway for the saturated ketone. |
The presence of the double bond in this compound provides alternative fragmentation pathways, such as rearrangements involving the π-system, which are not possible for the saturated analog. The McLafferty rearrangement is also a possibility for the saturated ketone if a γ-hydrogen is available, which is not the case for 1-Phenylpentan-3-one itself but would be for longer chain analogs.[4][5]
Experimental Protocols
The data presented is typically acquired using an Electron Ionization Mass Spectrometer (EI-MS), often coupled with a Gas Chromatography (GC) system for sample introduction and separation.
General Protocol for GC-MS Analysis
-
Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or methanol.
-
Injection: 1 µL of the sample is injected into the GC inlet, which is typically heated to 250°C.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., a 30 m DB-5 column). The oven temperature is programmed to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) to separate the components of the sample.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, which is maintained at a high vacuum and heated (e.g., 230°C), the molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by an electron multiplier, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
This guide illustrates that while general fragmentation rules for ketones, such as α-cleavage, apply, the specific fragmentation pattern of this compound is uniquely influenced by the position of its double bond.[6] The comparison with its conjugated isomer and saturated analog highlights the subtleties in fragmentation that are critical for accurate structural identification in mass spectrometry. The dominant formation of the benzoyl cation (m/z 105) serves as a key diagnostic peak for this particular β,γ-unsaturated aromatic ketone.
References
A Comparative Guide to Catalysts for Claisen-Schmidt Condensation: Performance, Protocols, and Pathways
The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, is pivotal in the production of chalcones and other α,β-unsaturated ketones which are precursors to a wide array of pharmaceuticals and biologically active compounds. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and environmental footprint. This guide provides a comparative analysis of various catalysts employed in the Claisen-Schmidt condensation, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in catalyst selection and experimental design.
Catalyst Performance: A Quantitative Comparison
The efficacy of a catalyst in the Claisen-Schmidt condensation is typically evaluated based on several key metrics: reaction time, product yield, selectivity, and the catalyst's reusability. Below is a summary of the performance of various catalysts under different reaction conditions.
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reusability (Cycles) | Reference |
| Homogeneous Catalysts | ||||||||||
| 10% NaOH | Benzaldehyde | Acetone | Ethanol/Water | 20-25 | 0.5 | - | - | - | Not Reusable | |
| 20 mol% NaOH (solid) | Benzaldehyde | Cyclohexanone | Solvent-free | RT | 0.08 | - | 98 | - | Not Reusable | [1][2] |
| KOH | Benzaldehyde | Acetophenone | Ethanol/Water | RT | 4-5 | - | - | - | Not Reusable | [3] |
| HCl | Arylaldehydes | Cycloalkanones | - | - | - | Suboptimal yields reported | - | - | Not Reusable | [4] |
| Heterogeneous Catalysts | ||||||||||
| Calcined Hydrotalcite (Mg-Al) | Benzaldehyde | 2'-hydroxyacetophenone | - | - | - | Excellent | - | Excellent | Yes | [3] |
| Mg0.375Fe0.375Al0.25-LDH (calcined) | Benzaldehyde | Cyclohexanone | Solvent-free | 120 | 2 | 93 | - | 100 (to 2,6-dibenzylidenecyclohexanone) | >5 | [5][6] |
| HAlMSN | Benzaldehyde | Acetophenone | Solvent-free | 25 | 3 | 97 | High | High | 5 | [7] |
| Mo10V2/SiO2 | Benzaldehyde | Cyclohexanone | Solvent-free | 50 | 0.17 | - | 98 | - | 4 | [8] |
| LDH/rGO | Benzaldehyde | Acetophenone | Toluene | 40 | 4 | - | High | High | Yes | [9] |
| Fe(BTC) (MOF) | Benzaldehyde | Acetophenone | Toluene | 150 | - | High | High | High | Yes | [10] |
| Biocatalysts | ||||||||||
| Musa sp. 'Malbhog' peel ash (MMPA) | Substituted Benzaldehydes | Acetophenones | Solvent-free | RT | - | - | High | - | Yes | Not specified in snippets |
| Other Catalytic Systems | ||||||||||
| Deep Eutectic Solvent (SB3-Cy/CSA) | Substituted Benzaldehydes | Acetophenones | - | - | - | Excellent | Excellent | - | Yes | [11][12] |
Note: "RT" denotes room temperature. A hyphen (-) indicates that the specific data was not available in the provided search results. The reusability of homogeneous catalysts is generally not feasible due to their dissolution in the reaction medium.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for a homogeneous and a heterogeneous catalyst system.
Protocol 1: Homogeneous Catalysis with Sodium Hydroxide (NaOH)
This protocol is adapted from a typical procedure for the synthesis of dibenzalacetone.[13][14]
Materials:
-
Benzaldehyde (6 mmol)
-
Acetone (3 mmol)
-
95% Ethanol (3 mL)
-
10% Sodium Hydroxide (NaOH) solution (1 mL)
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a test tube, combine 6 mmol of benzaldehyde and 3 mmol of acetone.
-
Add 3 mL of 95% ethanol to the mixture and stir with a glass rod until the reactants are fully dissolved.
-
Slowly add 1 mL of 10% NaOH solution to the mixture while stirring.
-
Continue stirring until a precipitate begins to form. Allow the mixture to stand for 20 minutes with occasional stirring.
-
Cool the reaction mixture in an ice bath for 5-10 minutes to complete the precipitation.
-
Isolate the solid product by vacuum filtration.
-
Wash the crude product with 2 mL of ice-cold water twice to remove any residual NaOH.
-
Recrystallize the solid product from a minimum volume of hot ethanol to obtain the purified product.
Protocol 2: Heterogeneous Catalysis with Calcined Hydrotalcite
This protocol is based on the synthesis of chalcones using activated hydrotalcites.[3]
Materials:
-
Hydrotalcite (e.g., Al-Mg mixed oxide)
-
Benzaldehyde (35.5 mmol)
-
2'-hydroxyacetophenone (29.6 mmol)
-
Distilled water
-
Three-necked round-bottom flask with a reflux condenser
-
Furnace for calcination
Procedure:
-
Catalyst Activation: Calcine the hydrotalcite catalyst at 500 °C for 1 hour in a furnace.
-
Catalyst Rehydration: Transfer the calcined catalyst (192 mg) to a three-necked round-bottom flask equipped with a reflux condenser. Add 67 mg (35 wt% of the catalyst) of distilled water dropwise directly onto the catalyst.
-
Reaction Setup: To the flask containing the rehydrated catalyst, add 35.5 mmol of benzaldehyde and 29.6 mmol of 2'-hydroxyacetophenone.
-
Reaction Execution: Heat the reaction mixture under reflux with stirring for the desired amount of time, monitoring the reaction progress using an appropriate technique (e.g., TLC).
-
Work-up: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.
-
Product Isolation: Isolate the product from the filtrate by appropriate purification methods, such as crystallization or chromatography.
-
Catalyst Regeneration: The filtered catalyst can be washed, dried, and calcined again for reuse in subsequent reactions.
Visualizing the Process and Catalyst Landscape
To better understand the experimental workflow and the classification of catalysts, the following diagrams are provided.
References
- 1. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Carbon–carbon bond formation in acid deep eutectic solvent: chalcones synthesis via Claisen–Schmidt reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Claisen-Schmidt Condensation [cs.gordon.edu]
- 14. Claisen-Schmidt Condensation [cs.gordon.edu]
Unveiling the Antifungal Potential of 1-Phenylpent-3-en-1-one and its Analogs Against Commercial Agents
For Immediate Release
In the persistent search for novel antifungal agents to combat the growing challenge of drug-resistant fungal infections, researchers are increasingly turning to synthetic compounds with unique mechanisms of action. This guide provides a comparative analysis of the antifungal efficacy of 1-Phenylpent-3-en-1-one, a member of the α,β-unsaturated ketone family, against established commercial antifungal drugs. Due to a lack of direct published data on this compound, this comparison draws upon efficacy data from structurally related analogs, primarily chalcones and other pentenone derivatives, to project its potential antifungal profile.
Executive Summary
This compound belongs to the class of α,β-unsaturated ketones, a group of compounds recognized for their broad-spectrum biological activities, including antifungal properties. The reactive α,β-unsaturated keto group is considered a key pharmacophore responsible for their biological action[1]. Research on analogous compounds, such as 1,4-pentadiene-3-one derivatives and chalcones, has demonstrated significant antifungal activity against a range of fungal pathogens, in some cases exceeding the efficacy of commercial antifungals like Azoxystrobin and Ketoconazole[1][2]. This suggests that this compound holds promise as a scaffold for the development of new antifungal therapies.
Comparative Efficacy Analysis
The antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the available MIC and, where available, the 50% effective concentration (EC50) data for analogs of this compound against various fungal species, juxtaposed with the performance of commercial antifungal agents.
| Fungal Species | This compound Analog | MIC (µg/mL) | Commercial Antifungal | MIC (µg/mL) | Reference |
| Candida albicans | (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime | 0.0054 µmol/mL | Fluconazole | >1.6325 µmol/mL | [3][4] |
| Candida albicans | (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime | 0.0054 µmol/mL | Miconazole | 0.0188 µmol/mL | [3][4] |
| Microsporum gypseum | 4-Chloro Chalcone Derivative | Superior to Ketoconazole | Ketoconazole | Not specified | [1] |
| Fungal Species | 1,4-pentadiene-3-one Derivative (W12) | EC50 (µg/mL) | Commercial Antifungal (Azoxystrobin) | EC50 (µg/mL) | Reference |
| Sclerotinia sclerotiorum | W12 | 0.70 | Azoxystrobin | 8.15 | [2] |
| Phomopsis sp. | W12 | 3.84 | Azoxystrobin | 17.25 | [2] |
Mechanisms of Action: A Comparative Overview
The antifungal activity of this compound and its analogs is attributed to the α,β-unsaturated ketone moiety. This functional group can act as a Michael acceptor, reacting with nucleophilic groups in essential biomolecules of the fungus, such as amino acids and proteins, thereby disrupting cellular processes[5]. Studies on related compounds suggest a mechanism that involves altering cell permeability, leading to leakage of cytoplasm and ultimately cell death[2].
Commercial antifungal drugs operate through several well-defined mechanisms:
-
Azoles (e.g., Fluconazole, Ketoconazole, Miconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a dysfunctional cell membrane[6][7].
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of intracellular components and cell death[6].
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall, leading to osmotic instability and cell lysis[3].
-
Strobilurins (e.g., Azoxystrobin): Primarily used in agriculture, these compounds inhibit mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex, blocking ATP synthesis.
Experimental Protocols
The following is a detailed methodology for a standard in vitro antifungal susceptibility test used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Broth Microdilution Method for Yeasts (adapted from CLSI M27)
-
Inoculum Preparation: The fungal isolate is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: A stock solution of the test compound (e.g., this compound analog) is prepared in a suitable solvent (e.g., DMSO). A series of two-fold serial dilutions are then made in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations.
-
Inoculation: Each well containing the diluted test compound is inoculated with the prepared fungal suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are also included.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Visualizing Experimental and Logical Relationships
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for antifungal susceptibility testing and the known signaling pathways targeted by commercial antifungals.
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Major Antifungal Drug Targets.
Conclusion
While direct antifungal efficacy data for this compound is not yet available in published literature, the compelling performance of its structural analogs strongly suggests its potential as a promising antifungal candidate. The α,β-unsaturated ketone core presents a distinct mechanism of action compared to many commercial antifungals, which could be advantageous in overcoming existing drug resistance. Further investigation into the antifungal spectrum, in vivo efficacy, and toxicological profile of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring this and related compounds in the fight against fungal infections.
References
- 1. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Substituted Chalcones Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. Chalcones, a class of naturally occurring and synthetic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, have emerged as a promising scaffold for the development of new anti-staphylococcal drugs.[1][2] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of substituted chalcones against S. aureus, supported by quantitative data and detailed experimental protocols.
Understanding the Chalcone Scaffold
Chalcones consist of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] The versatility of synthetic methods, primarily the Claisen-Schmidt condensation, allows for the facile introduction of a wide array of substituents on both aromatic rings.[2] These substitutions profoundly influence the compound's electronic and steric properties, thereby modulating its antibacterial efficacy.
Structure-Activity Relationship: A Quantitative Comparison
The anti-staphylococcal activity of substituted chalcones is intricately linked to the nature and position of substituents on their aromatic rings. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various chalcone derivatives against S. aureus, including MRSA strains, providing a clear comparison of their potencies.
| Chalcone Derivative | Ring A Substituent(s) | Ring B Substituent(s) | S. aureus Strain | MIC (µg/mL) | Reference(s) |
| Hydroxy Chalcones | |||||
| 2'-Hydroxychalcone | 2'-OH | Unsubstituted | MRSA | 12.5 | [3] |
| 4'-Hydroxychalcone | 4'-OH | Unsubstituted | MRSA | 25 | [3] |
| 2',4'-Dihydroxychalcone | 2',4'-diOH | Unsubstituted | MRSA | 6.25 | [3] |
| 4-Hydroxychalcone | Unsubstituted | 4-OH | MRSA | 50 | [3] |
| 2',2-Dihydroxychalcone | 2'-OH | 2-OH | MRSA | 25 | [3] |
| Halogenated Chalcones | |||||
| 4'-Bromo-2-hydroxychalcone | 4'-Br, 2'-OH | Unsubstituted | MRSA | 6.25 | [3] |
| 4-Chlorochalcone | Unsubstituted | 4-Cl | S. aureus | >100 | |
| 4-Bromochalcone | Unsubstituted | 4-Br | S. aureus | 50 | |
| 2',4'-Dichloro-4-hydroxychalcone | 2',4'-diCl | 4-OH | MRSA | 3.12 | |
| Other Substituted Chalcones | |||||
| 4-Nitrochalcone | Unsubstituted | 4-NO₂ | S. aureus | 12.5 | |
| 4-Methoxychalcone | Unsubstituted | 4-OCH₃ | S. aureus | >100 | |
| 3,4-Dimethoxychalcone | Unsubstituted | 3,4-diOCH₃ | S. aureus | >100 | |
| 4'-(Dimethylamino)chalcone | 4'-(CH₃)₂N | Unsubstituted | MRSA | 6.25 |
Key Observations from SAR Studies:
-
Hydroxylation: The presence and position of hydroxyl (-OH) groups are critical for anti-staphylococcal activity. Dihydroxylated chalcones, particularly with substitutions on the A-ring (e.g., 2',4'-dihydroxychalcone), often exhibit lower MIC values.[3]
-
Halogenation: The introduction of halogens, such as bromine (-Br) and chlorine (-Cl), can enhance antibacterial potency, especially when combined with a hydroxyl group (e.g., 4'-bromo-2-hydroxychalcone).[3]
-
Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups like nitro (-NO₂) can contribute to activity, while electron-donating groups like methoxy (-OCH₃) often lead to a decrease or loss of activity.
-
Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for effective antibacterial action, influencing the chalcone's ability to penetrate the bacterial cell membrane.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are paramount. Below are the standard protocols for the synthesis and antimicrobial evaluation of substituted chalcones.
Synthesis of Substituted Chalcones via Claisen-Schmidt Condensation
This method involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the substituted acetophenone in ethanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH to the flask while stirring.
-
Add the substituted benzaldehyde to the reaction mixture.
-
Continue stirring at room temperature for a specified period (typically several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into cold water to precipitate the chalcone.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with water to remove excess base.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Caption: Workflow for the synthesis of substituted chalcones.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Staphylococcus aureus culture
-
Substituted chalcone stock solution
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a standardized inoculum of S. aureus (e.g., 0.5 McFarland standard).
-
Prepare serial two-fold dilutions of the chalcone stock solution in MHB directly in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no chalcone) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the chalcone that shows no visible bacterial growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Proposed Mechanism of Action: Targeting Virulence Factors
Recent studies suggest that some chalcones exert their anti-staphylococcal effect not by directly killing the bacteria, but by inhibiting key virulence factors. Two prominent targets identified are Sortase A (SrtA) and alpha-hemolysin (Hla).
Sortase A (SrtA): This enzyme is responsible for anchoring surface proteins, which are crucial for bacterial adhesion, invasion, and biofilm formation, to the cell wall.[5][6] Chalcones can inhibit SrtA activity, thereby preventing the display of these virulence factors on the bacterial surface.[7]
Alpha-hemolysin (Hla): This is a potent pore-forming toxin that contributes significantly to the pathogenesis of S. aureus infections.[8] Evidence suggests that chalcones can down-regulate the expression of the hla gene, leading to reduced production of this toxin.[9] This down-regulation may be mediated through the accessory gene regulator (agr) system, a key quorum-sensing system in S. aureus that controls the expression of many virulence factors, including Hla.[10]
Caption: Proposed mechanism of action of chalcones against S. aureus.
Conclusion
Substituted chalcones represent a versatile and promising class of compounds in the quest for new anti-staphylococcal agents. The ease of their synthesis and the ability to fine-tune their biological activity through targeted substitutions make them an attractive scaffold for drug discovery. The quantitative data presented in this guide highlights the critical role of specific functional groups and their positioning on the chalcone framework in determining antibacterial potency. Furthermore, the elucidation of their potential mechanism of action, targeting key virulence factors rather than essential bacterial processes, offers a strategy that may be less prone to the development of resistance. Continued exploration of the vast chemical space of substituted chalcones, guided by the structure-activity relationships outlined here, holds significant promise for the development of the next generation of therapeutics to combat the threat of Staphylococcus aureus.
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculdadececape.edu.br [faculdadececape.edu.br]
- 3. researchgate.net [researchgate.net]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Design and Synthesis of Small Molecules as Potent Staphylococcus aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Inhibitors by Sortase Triggers Irreversible Modification of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of Streptococcus mutans sortase A inhibition by the flavonoid natural product trans -chalcone - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC01816A [pubs.rsc.org]
- 8. Staphylococcus aureus alpha toxin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Insights into Alpha-Hemolysin (Hla) Evolution and Expression among Staphylococcus aureus Clones with Hospital and Community Origin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Chalcones: Evaluating 1-Phenylpent-3-en-1-one in Context
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chalcones and Their Cytotoxic Potential
Chalcones are a group of organic compounds characterized by an open-chain flavonoid structure, specifically a 1,3-diaryl-2-propen-1-one backbone. They are widely distributed in edible plants and have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1] The cytotoxic effects of chalcones are often attributed to their ability to induce apoptosis, disrupt the cell cycle, and inhibit angiogenesis in cancer cells.[1]
The cytotoxic potency of chalcones is intrinsically linked to their chemical structure. The presence, position, and nature of substituents on the two aromatic rings (Ring A and Ring B) and the α,β-unsaturated keto-moiety play a crucial role in modulating their biological activity. This structure-activity relationship (SAR) is a key focus of current research in the development of chalcone-based anticancer drugs.
1-Phenylpent-3-en-1-one: A Chalcone-Like Compound
The compound of interest, this compound, shares the α,β-unsaturated ketone core characteristic of chalcones. However, it deviates from the classic diaryl structure, possessing a phenyl group on one side of the enone system and a methyl group on the other. This structural distinction places it in the category of chalcone-like compounds or α,β-unsaturated ketones with a single aromatic ring. Understanding its potential cytotoxicity requires an examination of the SAR of both traditional chalcones and related enones.
Comparative Cytotoxicity Data
To provide a comparative landscape, the following table summarizes the cytotoxic activity (IC50 values) of a selection of chalcones and chalcone-like compounds against various cancer cell lines, as reported in the literature. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound Name/Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | LNCaP (Prostate) | >50 | [2] |
| Licochalcone-A | LNCaP (Prostate) | ~40 | [2] |
| Isobavachalcone | LNCaP (Prostate) | ~35 | [2] |
| Xanthohumol | LNCaP (Prostate) | ~25 | [2] |
| Butein | LNCaP (Prostate) | ~30 | [2] |
| (2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | T47D (Breast) | ~18.14 (µg/mL) | [3] |
| (2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | HeLa (Cervical) | ~27.5 (µg/mL) | [3] |
| Chalcone Derivative 12 | MCF-7 (Breast) | 4.19 ± 1.04 | [4] |
| Chalcone Derivative 13 | MCF-7 (Breast) | 3.30 ± 0.92 | [4] |
| Chalcone Derivative 12 | ZR-75-1 (Breast) | 9.40 ± 1.74 | [4] |
| Chalcone Derivative 13 | ZR-75-1 (Breast) | 8.75 ± 2.01 | [4] |
| Chalcone Derivative 12 | MDA-MB-231 (Breast) | 6.12 ± 0.84 | [4] |
| Chalcone Derivative 13 | MDA-MB-231 (Breast) | 18.10 ± 1.65 | [4] |
| 3-benzylidenechroman-4-one (4a) | K562 (Leukemia) | ≤ 3.86 (µg/mL) | [5] |
| 3-benzylidenechroman-4-one (4a) | MDA-MB-231 (Breast) | ≤ 3.86 (µg/mL) | [5] |
| 3-benzylidenechroman-4-one (4a) | SK-N-MC (Neuroblastoma) | ≤ 3.86 (µg/mL) | [5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
Experimental Protocols
The following provides a detailed methodology for a commonly used cytotoxicity assay, the MTT assay, which is frequently employed to evaluate the cytotoxic effects of chalcones.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[7]
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[7]
Signaling Pathways and Visualizations
Chalcones exert their cytotoxic effects through the modulation of various signaling pathways, primarily leading to apoptosis (programmed cell death).
Apoptosis Signaling Pathway Induced by Chalcones
Chalcones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][8] A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases, the key executioners of apoptosis.[1]
References
- 1. Frontiers | Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway [frontiersin.org]
- 2. Chalcones Enhance TRAIL-Induced Apoptosis in Prostate Cancer Cells [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of 1-Phenylpent-3-en-1-one in Conjugate Additions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-phenylpent-3-en-1-one and other common α,β-unsaturated ketones (enones) in conjugate addition reactions. Understanding the relative reactivity of these Michael acceptors is crucial for designing efficient synthetic routes and for predicting their interactions with biological nucleophiles.
Introduction to Conjugate Addition Reactivity
Conjugate addition, or Michael addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. The reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. The reactivity of the enone in this reaction is influenced by several factors, including steric hindrance around the β-carbon and the electrophilicity of the double bond, which is modulated by the substituents on the enone scaffold.
This guide compares this compound, a β-alkyl substituted enone, with three other widely used enones: chalcone (1,3-diphenyl-2-propen-1-one), methyl vinyl ketone (MVK), and 2-cyclohexen-1-one.
Quantitative Comparison of Enone Reactivity
While the E parameter for this compound has not been experimentally determined, we can infer its reactivity based on its structure relative to other acyclic enones. The presence of an alkyl group at the β-position in this compound is expected to slightly decrease its electrophilicity compared to an unsubstituted enone like methyl vinyl ketone due to the electron-donating nature of the alkyl group. Conversely, the phenyl group in conjugation with the carbonyl can influence reactivity.
| Enone | Structure | Mayr's Electrophilicity Parameter (E) in DMSO | Reference |
| This compound | Not available | ||
| Chalcone | -17.4 | [3] | |
| Methyl Vinyl Ketone (MVK) | -16.76 | [3] | |
| 2-Cyclohexen-1-one | -22.1 | [4][5] |
Note: The electrophilicity parameters were determined in DMSO at 20 °C.
Experimental Protocols for Conjugate Addition
Detailed experimental procedures are provided below for conjugate addition reactions involving the comparator enones. A plausible protocol for this compound is also proposed based on similar reactions with related substrates.
Protocol 1: Conjugate Addition of a Thiol to this compound (Proposed)
This protocol is adapted from general procedures for the thia-Michael addition to α,β-unsaturated ketones.
Reaction: this compound + Thiophenol → 1-Phenyl-3-(phenylthio)pentan-1-one
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane or ethanol (10 mL) is added thiophenol (1.2 mmol).
-
A catalytic amount of a base, such as triethylamine (0.1 mmol) or sodium hydroxide, is added to the mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-phenyl-3-(phenylthio)pentan-1-one.
Protocol 2: Conjugate Addition of an Amine to Chalcone
This protocol describes a solvent-free amine addition to chalcone.
Reaction: Chalcone + Piperidine → 3-(Piperidin-1-yl)-1,3-diphenylpropan-1-one
Procedure:
-
In a round-bottom flask, chalcone (1.0 mmol) and piperidine (1.2 mmol) are mixed.
-
The mixture is stirred at room temperature for the specified time, with the reaction progress monitored by TLC.
-
After completion, the reaction mixture is typically purified directly by column chromatography on silica gel to yield the product.
Protocol 3: Conjugate Addition of a Malonate Ester to Methyl Vinyl Ketone (Michael Addition)
This classic Michael addition protocol uses a stabilized carbanion as the nucleophile.
Reaction: Methyl Vinyl Ketone + Diethyl Malonate → Diethyl 2-(3-oxobutyl)malonate
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal (0.1 g, 4.3 mmol) in absolute ethanol (5 mL)) is added diethyl malonate (1.6 g, 10 mmol).
-
The mixture is cooled in an ice bath, and methyl vinyl ketone (0.7 g, 10 mmol) is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until completion as indicated by TLC.
-
The reaction is then neutralized with dilute acetic acid.
-
The ethanol is removed under reduced pressure, and the residue is extracted with ether.
-
The ether extract is washed with water, dried over anhydrous magnesium sulfate, and concentrated. The product is then purified by distillation under reduced pressure.
Protocol 4: Conjugate Addition of a Gilman Reagent to 2-Cyclohexen-1-one
This protocol demonstrates the use of a "soft" organocuprate nucleophile for 1,4-addition.
Reaction: 2-Cyclohexen-1-one + Lithium Dimethylcuprate → 3-Methylcyclohexan-1-one
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), copper(I) iodide (1.9 g, 10 mmol) is suspended in anhydrous diethyl ether (20 mL) at 0 °C.
-
Methyllithium (20 mmol, typically as a solution in ether) is added dropwise to the stirred suspension. The mixture is stirred for a few minutes to form the lithium dimethylcuprate solution.
-
The solution is cooled to -78 °C, and a solution of 2-cyclohexen-1-one (0.96 g, 10 mmol) in anhydrous diethyl ether (10 mL) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is purified by column chromatography or distillation.
Signaling Pathway and Biological Relevance
Many α,β-unsaturated ketones, including chalcones, are known to be biologically active. Their reactivity as Michael acceptors allows them to form covalent adducts with nucleophilic residues in proteins, such as the cysteine residues in the Keap1 protein.[6] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of the transcription factor Nrf2.[6] In the nucleus, Nrf2 activates the expression of a battery of antioxidant and cytoprotective genes, which form the basis of the cellular defense against oxidative and electrophilic stress.
Caption: General mechanism of a conjugate addition reaction.
Caption: A typical experimental workflow for a conjugate addition reaction.
Conclusion
While direct quantitative data for the reactivity of this compound in conjugate additions is limited, its structural features suggest a reactivity profile that is influenced by both electronic and steric factors. It is expected to be a competent Michael acceptor, likely with a reactivity intermediate between the highly reactive, unhindered methyl vinyl ketone and the more sterically demanding chalcone. The provided protocols offer a starting point for researchers to explore the conjugate addition chemistry of these valuable synthetic building blocks. Furthermore, the established link between enone reactivity and the activation of the Keap1-Nrf2 signaling pathway highlights the importance of such studies in the context of drug discovery and development.
References
- 1. Quantification of the electrophilic reactivities of aldehydes, imines, and enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjugate Additions to Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
Validating the Purity of Synthesized 1-Phenylpent-3-en-1-one: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative analysis of elemental analysis against other common analytical techniques for validating the purity of synthesized 1-Phenylpent-3-en-1-one. We present supporting experimental data, detailed protocols, and a visual workflow to aid in the selection of the most appropriate validation method.
Comparison of Purity Validation Methods
The purity of this compound can be assessed using several analytical techniques. While elemental analysis provides fundamental information about the elemental composition of the compound, chromatographic and spectroscopic methods offer insights into the presence of impurities. A combination of these methods is often employed to ensure the highest confidence in the purity of the synthesized product.
| Analytical Method | Principle | Typical Acceptance Criteria | Advantages | Limitations |
| Elemental Analysis | Determines the percentage of Carbon (C), Hydrogen (H), and Oxygen (O) in the compound. | The experimentally determined percentages of C, H, and O should be within ±0.4% of the theoretical values. | Provides fundamental confirmation of the elemental composition. | Does not identify or quantify impurities with similar elemental compositions. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential distribution between a stationary and a mobile phase. | Purity >95% (as determined by peak area normalization). | Highly sensitive for detecting non-volatile impurities. | May not detect volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components of a mixture and identifies them based on their mass-to-charge ratio. | Purity >95% (as determined by peak area normalization). | Excellent for identifying and quantifying volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Determines the concentration of a substance by comparing the integral of a signal from the analyte with that of a certified reference material. | Purity >95% (with a relative standard deviation of <1%). | Provides both structural information and quantitative purity assessment without the need for a reference standard of the analyte itself. | Requires a certified internal standard and careful experimental setup. |
Experimental Data
Below is a table summarizing the theoretical and hypothetical experimental results for the purity validation of this compound using the aforementioned techniques.
| Parameter | Theoretical Value | Elemental Analysis (Hypothetical) | HPLC (Hypothetical) | GC-MS (Hypothetical) | qNMR (Hypothetical) |
| % Carbon | 82.46% | 82.35% | - | - | - |
| % Hydrogen | 7.55% | 7.61% | - | - | - |
| % Oxygen | 9.99% | 10.04% | - | - | - |
| Purity | 100% | - | 99.2% | 99.5% | 99.3% |
Experimental Protocols
Elemental Analysis of this compound
This protocol outlines the procedure for determining the elemental composition of synthesized this compound using a CHNS/O analyzer.
Instrumentation:
-
Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Elemental Analyzer)
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh 1-2 mg of the dried and homogenized this compound sample into a tin capsule using a microbalance.
-
Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).
-
Combustion: Place the tin capsule containing the sample into the autosampler. The sample is then dropped into a combustion tube heated to approximately 900-1000 °C in a pure oxygen environment.
-
Reduction and Separation: The combustion products (CO₂, H₂O, and N₂) are passed through a reduction tube to convert any nitrogen oxides to N₂. The gases are then separated by a chromatographic column.
-
Detection: A thermal conductivity detector measures the concentration of each gas.
-
Data Analysis: The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen. The oxygen percentage is typically determined by pyrolysis in a separate furnace.
-
Comparison: Compare the experimental percentages with the theoretical values calculated from the molecular formula of this compound (C₁₁H₁₂O).
Purity Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent purity validation of this compound.
Caption: Workflow for Synthesis and Purity Validation.
Unveiling Cellular Fate: A Comparative Guide to In-Silico and In-Vitro Toxicity of Chalcone Derivatives
A critical evaluation of computational predictions versus laboratory findings in the assessment of chalcone derivative cytotoxicity, providing researchers with a comprehensive guide to understanding the predictive power and limitations of in-silico models in drug discovery.
In the quest for novel therapeutics, the chalcone scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. However, the journey from a promising compound to a clinical candidate is fraught with challenges, paramount among them being the assessment of toxicity. This guide provides a comparative analysis of in-silico toxicity predictions and in-vitro experimental results for a series of chalcone derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By juxtaposing computational forecasts with tangible laboratory data, we aim to delineate the current landscape of predictive toxicology for this important class of compounds.
Quantitative Data Summary: A Side-by-Side Comparison
The following table summarizes the in-silico predicted toxicity and the experimentally determined in-vitro cytotoxicity for a selection of chalcone derivatives. In-silico predictions were obtained using established Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies, while in-vitro cytotoxicity was primarily assessed using the MTT assay on various cancer cell lines.
| Chalcone Derivative | In-Silico Prediction Method | Predicted Toxicity Endpoint | Predicted Value | In-Vitro Assay | Cell Line | Experimental Cytotoxicity (IC50) | Reference |
| 2',5'-dimethoxy-2-hydroxychalcone | Molecular Docking | Interaction with p53/MDM2 | - | MTT Assay | HeLa | Low µM range | [1] |
| 4-chloro-2'-hydroxychalcone | Molecular Docking | Interaction with p53/MDM2 | Favorable | MTT Assay | HeLa | Low µM range | [1][2] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Reverse Molecular Docking | CDK1 Inhibition | High Affinity | MTT Assay | HeLa | 3.204 µM | [3] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Reverse Molecular Docking | CDK1 Inhibition | High Affinity | MTT Assay | MCF-7 | 3.849 µM | [3] |
| Chalcone Derivative from QSAR study | 2D-QSAR | pIC50 | Varies | MTT Assay | HT-29 | Varies | [4][5] |
| 4'-alkoxy chalcones (various) | 3D-QSAR | pIC50 | Varies | MTT Assay | PC-3 | 8.08 - 13.75 µM | [6] |
| Fluorinated diphenylamine chalcone B3 | Molecular Docking | Falcilysin Interaction | Favorable | MTT Assay | HeLa | 32.42 µg/ml | |
| Fluorinated diphenylamine chalcone B5 | Molecular Docking | Protein 6GUE Interaction | Favorable | MTT Assay | HeLa | 24.53 µg/ml | [7] |
Experimental Protocols
A clear understanding of the methodologies employed is crucial for the interpretation of the presented data. Below are detailed protocols for the key experimental and computational methods cited in this guide.
In-Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The chalcone derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with the solvent alone is also included. The plates are then incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to each well. The plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the insoluble purple formazan crystals are dissolved in 100 µL of a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the chalcone derivative that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
In-Silico Toxicity Prediction: QSAR and Molecular Docking
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.
-
Data Set Collection: A dataset of chalcone derivatives with known experimental toxicity values (e.g., IC50) is compiled.[4][5]
-
Molecular Descriptor Calculation: For each chalcone derivative, a set of molecular descriptors (physicochemical properties, topological indices, etc.) is calculated.
-
Model Development: A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the molecular descriptors with the observed toxicity.[8][9]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.[8][10]
-
Toxicity Prediction: The validated QSAR model is then used to predict the toxicity of new chalcone derivatives based on their calculated molecular descriptors.
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12]
-
Target and Ligand Preparation: The 3D structures of the biological target (e.g., a protein involved in cell survival) and the chalcone derivatives (ligands) are prepared. This includes adding hydrogen atoms and assigning charges.
-
Binding Site Identification: The active site or binding pocket of the target protein is identified.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the target protein and to score the different binding poses based on their predicted binding affinity.
-
Analysis of Interactions: The predicted binding mode and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the most potent chalcone derivatives and the target protein are analyzed to understand the molecular basis of their toxicity.
Visualizing the Workflow and Signaling Pathways
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for comparing in-silico and in-vitro toxicity of chalcones.
Caption: Chalcone-induced apoptotic signaling pathway.
Conclusion
The comparison between in-silico toxicity predictions and in-vitro experimental results for chalcone derivatives reveals a promising, yet evolving, landscape. In-silico methods, particularly QSAR and molecular docking, serve as powerful tools for the initial screening and prioritization of compounds, often correctly identifying potentially toxic candidates.[1][2] However, the quantitative accuracy of these predictions can vary, underscoring the indispensable role of in-vitro assays for definitive toxicity assessment. The discrepancies observed can be attributed to the complexity of biological systems, which are not yet fully captured by current computational models.
For researchers in drug development, a synergistic approach is recommended. In-silico tools should be leveraged for high-throughput screening to identify and flag potentially toxic chalcone derivatives early in the discovery pipeline. This should be followed by focused in-vitro testing of the most promising and least toxic candidates. This integrated strategy will not only accelerate the discovery of safer and more effective chalcone-based therapeutics but also contribute to the refinement and improvement of future in-silico toxicity prediction models.
References
- 1. researchgate.net [researchgate.net]
- 2. scholar.unair.ac.id [scholar.unair.ac.id]
- 3. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and QSAR study of 2'-hydroxy-4'-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bohrium.com [bohrium.com]
- 8. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. toxicology.org [toxicology.org]
- 10. LJMU Research Online [researchonline.ljmu.ac.uk]
- 11. Molecular Docking for Predictive Toxicology | Springer Nature Experiments [experiments.springernature.com]
- 12. ecoitn.eu [ecoitn.eu]
Safety Operating Guide
Proper Disposal of 1-Phenylpent-3-en-1-one: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of 1-Phenylpent-3-en-1-one, a compound requiring careful handling due to its potential hazards.
Researchers, scientists, and drug development professionals must adhere to strict protocols when disposing of this compound. This guide outlines the necessary personal protective equipment, step-by-step disposal procedures, and a decision-making workflow to facilitate compliance and safety.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure risks.[1][2]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and vapors that can cause eye irritation.[1] |
| Skin Protection | Chemical impermeable gloves (inspected prior to use) and fire/flame resistant, impervious clothing. | Prevents skin contact, which may cause irritation.[1] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. | Protects against inhalation of potentially harmful vapors, mists, or dust.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment and ensures the safety of laboratory personnel.
1. Waste Collection:
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads) separately from other waste streams.
-
Containers: Use suitable, tightly closed, and properly labeled containers for disposal.[1] The container material must be compatible with the chemical.
2. Labeling and Storage:
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other relevant hazard information.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from ignition sources, as spark-proof tools and explosion-proof equipment are recommended when handling the material.[1]
3. Disposal Arrangement:
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed environmental management company. Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]
-
Environmental Precaution: Under no circumstances should this compound be discharged into drains or the environment.[1]
4. Accidental Release Measures:
-
In the event of a spill, evacuate personnel to a safe area, ensure adequate ventilation, and remove all sources of ignition.[1][2]
-
Use personal protective equipment and contain the spill to prevent further leakage.[1]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
Wastewater Detoxification
For wastewaters containing alpha,beta-ethylenically unsaturated ketones like this compound, a detoxification method can be employed to render them non-toxic to biological treatment systems. This process involves adjusting the pH of the wastewater to be alkaline and maintaining it at a temperature between 25 to 100°C for at least 10 minutes before degradation in a biological system.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Phenylpent-3-en-1-one
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive organic compounds such as 1-Phenylpent-3-en-1-one. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) recommendations, operational plans for safe handling, and proper disposal procedures.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various types of protection.
| Protection Type | Recommended PPE | Specifications |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face shield | Recommended for complete face protection, especially during splash-prone procedures.[2] | |
| Hand Protection | Butyl rubber gloves | Offer excellent resistance to ketones.[3] |
| PVA (Polyvinyl Alcohol) coated gloves | Specifically designed for handling ketones and aggressive solvents.[4] | |
| "Ketodex" or similar ketone-resistant gauntlets | Provide superior defense against a wide array of solvents and ketones.[5] | |
| Skin and Body Protection | Fire/flame resistant and impervious clothing | To protect against skin contact and potential fire hazards.[1] |
| Rubber apron | Recommended for additional protection against skin contact.[2] | |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] |
Note on Glove Selection: While nitrile gloves are common in laboratory settings, they offer poor resistance to ketones and are not recommended for handling this compound.[6] Always inspect gloves for any signs of degradation before use.[1]
Experimental Workflow for Safe Handling
To ensure a safe operational procedure, the following workflow should be implemented when working with this compound.
Operational and Disposal Plans
Handling Procedures:
-
Always work in a well-ventilated area, such as a chemical fume hood.[1]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[1]
-
Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area with plenty of water for at least 15 minutes and consult a physician.[1][7]
-
If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
Disposal Plan:
-
Collect all waste material, including contaminated PPE, in suitable and closed containers for disposal.[1]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal regulations.[1]
-
Do not let the chemical enter drains, as it is toxic to aquatic life. Prevent further leakage or spillage if it is safe to do so.[1]
By adhering to these safety protocols and utilizing the recommended personal protective equipment, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer laboratory environment.
References
- 1. 1-Phenyl-1-penten-3-one SDS, 3152-68-9 Safety Data Sheets - ECHEMI [echemi.com]
- 2. threesixtysafety.com [threesixtysafety.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus International [magusintl.com]
- 5. Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protection Equipment - Hand Protection - G/KETODEX/11 [pps-ppe.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. 1-phenylpent-1-en-3-one Safety Data Sheets(SDS) lookchem [lookchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
